3-Bromo-5-(N-Boc)aminomethylisoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a brominated isoxazole ring and a Boc-protected aminomethyl group, provides two reactive sites for further chemical modifications. The isoxazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in various biological interactions. The bromo-substituent offers a handle for cross-coupling reactions, while the protected amine allows for selective deprotection and subsequent derivatization. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Chemical and Physical Properties
3-Bromo-5-(N-Boc)aminomethylisoxazole is typically a solid at room temperature and requires refrigerated storage to maintain its stability. There is some ambiguity in the literature and commercial sources regarding its CAS number; both 154016-57-6 and 903131-45-3 are used to refer to this compound.[2][3][4] Researchers are advised to verify the identity of the compound using analytical data.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [2] |
| CAS Number | 154016-57-6, 903131-45-3 | [2][3][4] |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [2][4] |
| Molecular Weight | 277.11 g/mol | [2][4] |
| Boiling Point | 391.5°C at 760 mmHg | [1] |
| Density | 1.437 g/cm³ | [1] |
| Refractive Index | 1.51 | [1] |
| Purity | ≥97% | |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole
This step involves the conversion of the hydroxymethyl group to an aminomethyl group. A common method is through a Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate or a halide) followed by substitution with an amine source (e.g., sodium azide followed by reduction, or direct substitution with ammonia or a protected amine equivalent).
-
Materials: 3-Bromo-5-(hydroxymethyl)isoxazole, diphenylphosphoryl azide (DPPA), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF), sodium azide, lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst, diethyl ether, saturated aqueous sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Proposed Protocol (via Azide Intermediate):
-
To a solution of 3-Bromo-5-(hydroxymethyl)isoxazole (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of diphenylphosphoryl azide (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-bromo-5-(azidomethyl)isoxazole.
-
Dissolve the azido intermediate in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add lithium aluminum hydride (1.5 eq) in portions.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate to yield 3-Bromo-5-(aminomethyl)isoxazole.
-
Step 2: N-Boc Protection of 3-Bromo-5-(aminomethyl)isoxazole
This is a standard procedure for the protection of primary amines.
-
Materials: 3-Bromo-5-(aminomethyl)isoxazole, di-tert-butyl dicarbonate (Boc₂O), triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM) or tetrahydrofuran (THF), saturated aqueous sodium bicarbonate solution, brine, and anhydrous sodium sulfate.
-
Proposed Protocol:
-
Dissolve 3-Bromo-5-(aminomethyl)isoxazole (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-(N-Boc)aminomethylisoxazole.
-
Logical Relationships and Workflows
The following diagrams illustrate the proposed synthetic workflow and a hypothetical biological application.
Caption: Proposed two-step synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity of 3-Bromo-5-(N-Boc)aminomethylisoxazole are not currently available in the public domain. However, the isoxazole scaffold is a known privileged structure in medicinal chemistry, present in a variety of therapeutic agents.
A recent study on a related spirocyclic 3-bromo-4,5-dihydroisoxazole derivative revealed its activity as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). hGAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of hGAPDH can disrupt the energy metabolism of cancer cells, leading to an anti-proliferative effect.
Given the structural similarity, it is plausible that 3-Bromo-5-(N-Boc)aminomethylisoxazole, or derivatives thereof, could exhibit similar inhibitory activity towards hGAPDH or other enzymes with a reactive cysteine in their active site. The bromo-isoxazole moiety can act as a Michael acceptor, enabling covalent bond formation with nucleophilic residues like cysteine.
The hypothetical mechanism of action and its downstream effects are depicted in the following signaling pathway diagram.
Caption: Hypothetical inhibition of the glycolytic pathway by a 3-bromo-isoxazole derivative.
Conclusion
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable and versatile building block for synthetic chemistry. While detailed experimental protocols for its synthesis are not explicitly published, a reliable synthetic route can be proposed based on well-established chemical transformations. The potential for this compound and its derivatives to act as enzyme inhibitors, particularly in the context of cancer metabolism, warrants further investigation. This guide provides a foundational resource for researchers interested in utilizing this compound for the development of novel therapeutics and other biologically active molecules.
References
Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a valuable building block in medicinal chemistry and drug development.[1] This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in its preparation.
Synthetic Pathway Overview
The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole is typically achieved in a two-step process. The first step involves the formation of the isoxazole ring to yield 3-bromo-5-aminomethylisoxazole, which is often isolated as its hydrochloride salt. The second step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
Caption: Overall synthetic pathway for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-aminomethylisoxazole Hydrochloride
This procedure is adapted from established patent literature for the synthesis of 3,5-disubstituted isoxazoles.[2]
Reaction Scheme: (N-Dichloroacetyl-propargylamine + Dibromoformaldoxime) --[K₂CO₃, wet DMF]--> 3-Bromo-5-aminomethylisoxazole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| N-Dichloroacetyl-propargylamine | N/A | 164.00 |
| Dibromoformaldoxime | 33245-48-2 | 202.84 |
| Potassium Bicarbonate (KHCO₃) | 298-14-6 | 100.12 |
| N,N-Dimethylformamide (DMF), wet | 68-12-2 | 73.09 |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, add N-dichloroacetyl-propargylamine (1.0 eq) and potassium bicarbonate (1.5 eq) to wet N,N-dimethylformamide (DMF).
-
Stir the mixture vigorously at room temperature.
-
Add dibromoformaldoxime (0.5 eq) portion-wise to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by acidification with hydrochloric acid.
-
The product, 3-bromo-5-aminomethylisoxazole hydrochloride, is isolated and purified. Due to the basic nature of the product, it is often isolated as the hydrochloride salt to improve stability and ease of handling.[2]
Purification:
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether, or by silica gel column chromatography.
Step 2: Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This is a standard procedure for the N-tert-butoxycarbonylation of a primary amine.[3][4][5]
Reaction Scheme: 3-Bromo-5-aminomethylisoxazole + Di-tert-butyl dicarbonate (Boc₂O) --[Base, Solvent]--> 3-Bromo-5-(N-Boc)aminomethylisoxazole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Bromo-5-aminomethylisoxazole HCl | 2763-93-1 | 213.46 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |
| Triethylamine (TEA) or Sodium Hydroxide (NaOH) | 121-44-8 / 1310-73-2 | 101.19 / 40.00 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 / 109-99-9 | 84.93 / 72.11 |
Procedure:
-
Suspend 3-bromo-5-aminomethylisoxazole hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 eq) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride salt and deprotonate the amine.
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To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, the mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification:
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| N-Dichloroacetyl-propargylamine | C₅H₅Cl₂NO | 166.01 | Starting Material |
| Dibromoformaldoxime | CHBr₂NO | 202.84 | Starting Material |
| 3-Bromo-5-aminomethylisoxazole HCl | C₄H₆BrClN₂O | 213.46 | Intermediate |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Reagent |
| 3-Bromo-5-(N-Boc)aminomethylisoxazole | C₉H₁₃BrN₂O₃ | 277.12 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |
| 1. Isoxazole Formation | N-Dichloroacetyl-propargylamine, Dibromoformaldoxime, K₂CO₃ | Wet DMF | Room Temp. | 12-24 hours | 60-75 |
| 2. Boc Protection | 3-Bromo-5-aminomethylisoxazole, Boc₂O, Base | DCM/THF | Room Temp. | 2-6 hours | 85-95 |
Yields are estimates based on related literature and may vary depending on specific reaction conditions and scale.
Experimental Workflows
Caption: Workflow for the synthesis of 3-Bromo-5-aminomethylisoxazole HCl.
Caption: Workflow for the Boc protection of 3-Bromo-5-aminomethylisoxazole.
References
- 1. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]
- 2. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
3-Bromo-5-(N-Boc)aminomethylisoxazole physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromine atom and a protected amine, allows for sequential and site-selective modifications. The isoxazole core is a key pharmacophore in numerous biologically active molecules, and this compound provides a versatile scaffold for the development of novel therapeutic agents and other specialized chemicals.[1] This guide provides a summary of its known physical properties.
Chemical Structure and Identity
-
IUPAC Name: tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2]
-
Synonyms: 3-Bromo-5-(N-Boc)aminomethylisoxazole, tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, (3-Bromo-isoxazol-5-ylmethyl)-carbamic acid tert-butyl ester[2]
-
CAS Numbers: 154016-57-6, 903131-45-3[2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole. Data is aggregated from various chemical suppliers and databases. Experimental conditions were not always specified in the source material.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₃ | PubChem[2] |
| Molecular Weight | 277.11 g/mol | PubChem[2] |
| Boiling Point | 391.5°C at 760 mmHg | LookChem[1] |
| Melting Point | Not Available | LookChem[1] |
| Density | 1.437 g/cm³ | LookChem[1] |
| Refractive Index | 1.51 | LookChem[1] |
| Flash Point | 190.6°C | LookChem[1] |
| Vapor Pressure | 2.45E-06 mmHg at 25°C | LookChem[1] |
| XLogP3 (Computed) | 1.9 | PubChem[2] |
| Topological Polar Surface Area | 64.4 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole are limited. This information is often proprietary to the chemical manufacturers that synthesize it as a building block for commercial sale. Researchers requiring specific protocols would typically need to consult specialized chemical synthesis literature or develop procedures based on analogous chemical transformations.
Signaling Pathways and Biological Activity
As a synthetic building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole is not typically studied for its own biological activity or direct involvement in signaling pathways. Its utility lies in its incorporation into larger, more complex molecules designed to interact with specific biological targets.[1] The isoxazole moiety is a common feature in compounds targeting a wide range of enzymes and receptors, but the specific pathways are dependent on the final synthesized molecule, not this precursor.
Logical Relationships in Synthesis
The structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole lends itself to a logical synthetic workflow where the two primary functional groups can be addressed independently.
Caption: Synthetic utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
References
Technical Guide: Spectral and Synthetic Overview of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental spectral data, this guide presents predicted spectral characteristics based on analogous compounds and general principles of spectroscopy. It also outlines a plausible synthetic route and standard analytical protocols to facilitate its preparation and characterization.
Chemical Structure and Properties
3-Bromo-5-(N-Boc)aminomethylisoxazole, with the IUPAC name tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a heterocyclic compound incorporating an isoxazole ring, a bromine substituent, and a Boc-protected aminomethyl group.
-
Molecular Formula: C₉H₁₃BrN₂O₃
-
Molecular Weight: 277.11 g/mol
-
CAS Number: 154016-57-6
Predicted Spectral Data
The following tables summarize the expected spectral data for 3-Bromo-5-(N-Boc)aminomethylisoxazole based on the analysis of its functional groups and data from related compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.45 | s | 1H | Isoxazole CH |
| ~5.20 | br s | 1H | NH -Boc |
| ~4.40 | d | 2H | CH₂ -NH-Boc |
| 1.45 | s | 9H | -C(CH₃ )₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Isoxazole C -O |
| ~156.0 | C =O (Boc) |
| ~122.0 | Isoxazole C -Br |
| ~105.0 | Isoxazole CH |
| ~80.5 | -C (CH₃)₃ (Boc) |
| ~38.0 | C H₂-NH-Boc |
| 28.3 | -C(C H₃)₃ (Boc) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (carbamate) |
| ~2980, 2930 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (Boc carbamate) |
| ~1520 | Strong | N-H bend and C-N stretch (Amide II) |
| ~1370, 1390 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-O stretch (Boc) |
| ~1050 | Medium | C-N stretch |
| ~850 | Medium | =C-H bend (isoxazole) |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
| m/z | Ion Species | Notes |
| 277 / 279 | [M+H]⁺ | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| 221 / 223 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group.[1] |
| 177 / 179 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, a characteristic fragment of Boc-protected compounds. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
3.1. Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This proposed synthesis involves the protection of 5-(aminomethyl)-3-bromoisoxazole.
-
Materials: 5-(aminomethyl)-3-bromoisoxazole hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend 5-(aminomethyl)-3-bromoisoxazole hydrochloride in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine dropwise to neutralize the hydrochloride salt.
-
Add a solution of Di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.2. Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and characteristic fragments.[1]
-
Visualizations
4.1. Chemical Structure
Caption: Chemical structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
4.2. Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
4.3. Predicted Mass Spectrometry Fragmentation
Caption: Predicted ESI-MS fragmentation pathway.
References
An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the isoxazole ring in the versatile building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole. This compound is of significant interest in medicinal chemistry and drug development due to the isoxazole scaffold's presence in numerous biologically active molecules.[1] The strategic placement of a bromine atom at the 3-position and a protected aminomethyl group at the 5-position allows for a wide range of synthetic transformations, making it a valuable intermediate for the synthesis of novel chemical entities.[1]
This guide will delve into the key reactions that highlight the reactivity of this molecule, including palladium-catalyzed cross-coupling reactions at the C3-position and transformations involving the isoxazole ring itself. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.
Core Reactivity of the Isoxazole Ring
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a degree of aromaticity, rendering the ring relatively stable to many reaction conditions. However, the C-Br bond at the 3-position is the primary site of reactivity for transformations such as cross-coupling reactions. Additionally, the N-O bond is susceptible to cleavage under certain reductive or rearrangement conditions, providing a pathway to linear structures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of 3-Bromo-5-(N-Boc)aminomethylisoxazole serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon bond between the isoxazole ring and a variety of aryl or vinyl boronic acids or esters. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with Phenylboronic Acid
-
To a dry reaction vessel, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-5-(N-Boc)aminomethylisoxazole.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | 18 | 75-85 |
Yields are based on analogous reactions and may require optimization for this specific substrate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the isoxazole and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties into organic molecules, which can serve as versatile handles for further transformations.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with Phenylacetylene
-
To a dry Schlenk flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the terminal alkyne, for instance, phenylacetylene (1.2-1.5 eq), dropwise to the mixture.
-
Stir the reaction at room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-alkynylisoxazole derivative.
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 6 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 24 | 70-80 |
Yields are based on analogous reactions and may require optimization for this specific substrate.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-arylated compounds by coupling the 3-bromoisoxazole with a primary or secondary amine. This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(N-Boc)aminomethylisoxazole with Morpholine
-
To a dry, oven-dried reaction tube, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.
-
Add the amine, for example, morpholine (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography to yield the 3-amino-substituted isoxazole.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃/SPhos | LHMDS | THF | 80 | 12 | 70-85 |
Yields are based on analogous reactions and may require optimization for this specific substrate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ring Opening Reactions
The isoxazole ring can undergo cleavage of the weak N-O bond under reductive conditions, providing access to β-amino enones, which are valuable synthetic intermediates.
Reductive Ring Opening with Molybdenum Hexacarbonyl
Treatment of isoxazoles with molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water leads to the reductive cleavage of the N-O bond.[2] This transformation converts the cyclic isoxazole into a linear β-amino enone.
Experimental Protocol: Reductive Ring Opening of a 3-Substituted-5-aminomethylisoxazole Derivative
-
In a round-bottom flask, dissolve the isoxazole derivative (1.0 eq) in a mixture of acetonitrile and water.
-
Add molybdenum hexacarbonyl (Mo(CO)₆) (0.5-1.0 eq) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove insoluble molybdenum species.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude β-amino enone by column chromatography.
Quantitative Data: Reductive Ring Opening of Isoxazoles
| Entry | Isoxazole Substrate | Mo(CO)₆ (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 3,5-Diphenylisoxazole | 0.5 | Acetonitrile/H₂O | Reflux | 6 | 1,3-Diphenyl-3-aminopropenone | 85-95 |
| 2 | 3-Methyl-5-phenylisoxazole | 0.5 | Acetonitrile/H₂O | Reflux | 5 | 4-Amino-4-phenylbut-3-en-2-one | 80-90 |
Yields are based on general procedures for isoxazole ring opening and may vary for the specific substrate.
Caption: Reductive ring opening of an isoxazole to a β-amino enone.
Conclusion
3-Bromo-5-(N-Boc)aminomethylisoxazole is a highly versatile building block for organic synthesis. The C3-bromo substituent allows for a rich variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities at this position. Furthermore, the inherent reactivity of the isoxazole ring itself allows for reductive ring-opening to access linear β-amino enone structures. The protocols and data presented in this guide provide a solid foundation for the application of this valuable intermediate in the synthesis of complex molecules for drug discovery and development. Researchers are encouraged to use these methodologies as a starting point and optimize conditions for their specific synthetic targets.
References
3-Bromo-5-(N-Boc)aminomethylisoxazole IUPAC name
A Comprehensive Technical Guide to tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, commonly referred to as 3-Bromo-5-(N-Boc)aminomethylisoxazole, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom on the isoxazole ring and a Boc-protected aminomethyl group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and illustrates its utility in synthetic chemistry.
IUPAC Name and Chemical Structure
The nomenclature for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is:
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate [1]
The structure is characterized by a five-membered isoxazole ring substituted with a bromine atom at the 3-position and an N-Boc-protected aminomethyl group at the 5-position.
Caption: Molecular structure of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₁₃BrN₂O₃[1] |
| Molecular Weight | 277.11 g/mol |
| Appearance | Solid |
| Boiling Point | 391.5 °C at 760 mmHg |
| Density | 1.437 g/cm³ |
| Flash Point | 190.6 °C |
| Refractive Index | 1.51 |
Experimental Protocol: Synthesis
The synthesis of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is typically achieved through the N-Boc protection of 5-(aminomethyl)-3-bromoisoxazole. The following is a representative experimental procedure.
Objective: To synthesize tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate via N-Boc protection of the corresponding primary amine.
Materials:
-
5-(aminomethyl)-3-bromoisoxazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(aminomethyl)-3-bromoisoxazole (1.0 equivalent) in a 2:1 mixture of THF and water. Add triethylamine (1.5 equivalents) to the solution and stir at room temperature for 5 minutes until all solids have dissolved.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the THF under reduced pressure. Dilute the remaining aqueous mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis.
Synthetic Utility and Applications
The bifunctional nature of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate makes it a valuable intermediate in the synthesis of more elaborate molecules, particularly in the development of pharmaceutical and agrochemical agents. The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The Boc-protected amine at the 5-position can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized through acylation, alkylation, or other amine-based transformations.
This dual reactivity allows for a modular and convergent approach to the synthesis of complex isoxazole derivatives.
Caption: Role as a versatile synthetic building block.
Conclusion
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity at two distinct positions on the isoxazole core provides a robust platform for the construction of diverse and complex molecular architectures. The information provided in this guide serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel isoxazole-containing compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key building block in modern medicinal and agricultural chemistry. This document details its molecular characteristics and outlines a representative synthetic protocol.
Core Compound Data
3-Bromo-5-(N-Boc)aminomethylisoxazole, also known by its IUPAC name tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a heterocyclic compound utilized as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structure incorporates a bromine atom and a Boc-protected aminomethyl group on an isoxazole ring, features that make it a valuable precursor for creating diverse chemical entities for pharmaceuticals and agrochemicals.[1]
The quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [2][3] |
| Molecular Weight | 277.11 g/mol | [2][3] |
| CAS Number | 154016-57-6, 903131-45-3 | [2][3] |
| Boiling Point | 391.5°C at 760 mmHg | [1] |
| Flash Point | 190.6°C | [1] |
| Density | 1.437 g/cm³ | [1] |
| Appearance | Solid |
Synthetic Workflow and Experimental Protocols
The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole is a critical process for its application in further chemical synthesis. While specific proprietary methods may vary, a general and representative experimental protocol can be outlined based on standard organic chemistry principles for Boc protection of amines.
General Synthetic Workflow
The diagram below illustrates a logical workflow for the synthesis of N-Boc protected amino-derivatives, which is applicable to the target compound.
Representative Experimental Protocol
The following protocol describes a plausible method for the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole. This procedure is based on established methods for the N-Boc protection of amino groups.
Materials:
-
3-Bromo-5-(aminomethyl)isoxazole hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: The starting material, 3-Bromo-5-(aminomethyl)isoxazole hydrochloride, is dissolved or suspended in the chosen organic solvent.
-
Basification: The base is added to the mixture to neutralize the hydrochloride and deprotonate the amino group, making it nucleophilic.
-
Boc Protection: Di-tert-butyl dicarbonate, dissolved in the same solvent, is added to the reaction mixture, often dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction is stirred for a period of several hours to overnight, and its progress is monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is typically washed with water and then with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-Bromo-5-(N-Boc)aminomethylisoxazole can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Applications in Drug Discovery and Development
As a functionalized heterocyclic compound, 3-Bromo-5-(N-Boc)aminomethylisoxazole serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] The isoxazole ring is a common scaffold in medicinal chemistry, and the presence of a protected amine and a bromine atom allows for further chemical modifications and the introduction of diverse functionalities. This versatility enables the creation of novel molecules that can be screened for biological activity against various therapeutic targets.[1]
While specific signaling pathways are not directly associated with this intermediate, the final drug molecules synthesized from it may target a wide range of biological pathways involved in various diseases. The Boc-protected amine is a key functional group that, after deprotection, can be used to form amide bonds, participate in reductive amination reactions, or undergo other transformations to build the final active pharmaceutical ingredient.
References
Stability and Storage of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for the versatile synthetic building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole. Due to the absence of extensive public stability data for this specific intermediate, this document leverages established chemical principles regarding its functional groups—a 3-bromoisoxazole ring and an N-Boc protected amine—to infer its stability profile and recommend best practices for storage and handling.
Physicochemical Properties and Recommended Storage
Proper storage is paramount to ensure the integrity and purity of 3-Bromo-5-(N-Boc)aminomethylisoxazole for use in sensitive synthetic applications. The following table summarizes its key physicochemical properties and recommended storage conditions based on supplier information and the chemical nature of the molecule.
| Property | Value |
| Molecular Formula | C₉H₁₃BrN₂O₃[1] |
| Molecular Weight | 277.11 g/mol [1] |
| Appearance | Solid |
| Purity | Typically available in purities of 97% to 99%[2][3][4] |
| Recommended Storage | Refrigerator (2-8°C)[3][5], in a cool, dry place. Store away from light, acids, and strong bases. For long-term storage, consider temperatures as low as -20°C. |
| Shelf Life | While not specifically defined for this compound, related chemical products may have a shelf life of 24-36 months under optimal conditions[2]. |
Potential Degradation Pathways
The structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole contains two primary functionalities susceptible to degradation: the N-Boc protecting group and the 3-bromoisoxazole core. Understanding these potential degradation pathways is crucial for anticipating impurities and designing stable formulations.
Acid-Catalyzed Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions[6]. Exposure to even mild acids can catalyze the cleavage of the carbamate bond, leading to the formation of the corresponding primary amine (3-Bromo-5-aminomethylisoxazole) and gaseous byproducts, isobutylene and carbon dioxide. This is the most likely degradation pathway under improper storage or during reactions in acidic media. The tert-butyl cation generated during this process can also lead to the formation of other impurities through alkylation of nucleophilic sites[6].
Thermal Degradation
Elevated temperatures can also promote the removal of the N-Boc group, even in the absence of acid[3]. Additionally, high heat can lead to the decomposition of the isoxazole ring itself, which is a known possibility for certain isoxazole derivatives.
Nucleophilic Substitution of the Bromine Atom
While the C-Br bond on the isoxazole ring is relatively stable, particularly in comparison to other aryl halides in certain catalytic reactions, it can undergo nucleophilic substitution. This is especially relevant in the presence of strong nucleophiles or under heating with bases[5]. For instance, reaction with residual amines or other nucleophiles in a formulation could lead to the displacement of the bromide.
Photodegradation
Aromatic and heteroaromatic halides can be susceptible to photolytic cleavage. While specific data for this compound is unavailable, it is a common practice to protect such compounds from light to prevent the formation of radical species and subsequent degradation products.
The following diagram illustrates the primary anticipated degradation pathways:
Experimental Protocols for Stability Assessment
To definitively determine the stability of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a forced degradation study coupled with a stability-indicating analytical method is required. The following outlines a generalized protocol based on industry standards and ICH guidelines[7][8].
Forced Degradation Study
The objective of a forced degradation or stress study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for monitoring the purity of such compounds.
Example HPLC Method Parameters (to be optimized):
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) in a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm). |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve accurately weighed sample in a suitable solvent (e.g., acetonitrile) to a known concentration. |
The following diagram illustrates a typical workflow for a stability study:
Role as a Synthetic Intermediate
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable building block in medicinal and agricultural chemistry[9]. Its bifunctional nature, with a modifiable bromine atom and a protected amine, allows for its incorporation into a wide array of more complex molecules. The stability of this intermediate is critical to ensure the purity and yield of subsequent synthetic steps.
The diagram below shows its logical role in a synthetic pipeline.
Conclusion
References
- 1. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
An In-depth Technical Guide to the Safety and Hazards of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identification and Physicochemical Properties
3-Bromo-5-(N-Boc)aminomethylisoxazole is an isoxazole derivative utilized as an intermediate in the synthesis of various biologically active molecules.[1][2]
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[3][4] |
| Synonyms | tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester[1][2][3][4] |
| CAS Number | 903131-45-3, 154016-57-6[3][4][5] |
| Molecular Formula | C9H13BrN2O3[3][4] |
| Molecular Weight | 277.11 g/mol [3][4] |
| Appearance | Solid (Physical form)[5] |
| Boiling Point | 391.5°C at 760 mmHg[1][2] |
| Density | 1.437 g/cm³[1][2] |
| Flash Point | 190.6°C[1][2] |
Hazard Identification and GHS Classification
Based on available data, 3-Bromo-5-(N-Boc)aminomethylisoxazole is classified as a hazardous substance. The primary hazards are associated with acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[5]
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning [5] | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Category 2 |
| Warning [5] | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning [5] | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 |
| Warning [5] | H332: Harmful if inhaled[5] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 |
| Warning [5] | H335: May cause respiratory irritation[5] |
Toxicological Information
While specific toxicological studies on 3-Bromo-5-(N-Boc)aminomethylisoxazole, such as LD50 (median lethal dose) values, are not publicly available, the GHS hazard statements indicate a moderate acute toxicity profile.[5] Research on various isoxazole derivatives suggests they generally exhibit low toxicity and good bioactivity at low doses.[6] However, due to the presence of the bromine atom and the isoxazole ring, this compound should be handled as a potentially hazardous substance.
Potential Health Effects:
-
Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation.
-
Inhalation: Harmful if inhaled.[5] May cause respiratory tract irritation.[5]
-
Skin Contact: Causes skin irritation.[5]
-
Eye Contact: Causes serious eye irritation.[5]
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools.[7]
-
Prevent the formation of dust and aerosols.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Recommended storage temperature is in a refrigerator.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling 3-Bromo-5-(N-Boc)aminomethylisoxazole:
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN166). |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
The logical workflow for handling this chemical, from risk assessment to disposal, is outlined in the diagram below.
Caption: Workflow for Safe Handling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
First-Aid and Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.3. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.
Experimental Protocols for Hazard Evaluation
While specific experimental data for 3-Bromo-5-(N-Boc)aminomethylisoxazole is not available, the following are generalized protocols based on OECD guidelines for assessing the skin and eye irritation potential of a chemical.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermis model.
Caption: Experimental Workflow for In Vitro Skin Irritation Test.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissue models are pre-incubated overnight in a maintenance medium.
-
Chemical Exposure: The test chemical, a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) are applied topically to the surface of the tissue models for a defined period (e.g., 60 minutes).
-
Post-Exposure Incubation: The chemical is thoroughly washed from the tissue surface, and the tissues are incubated for a further 24-42 hours.
-
Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan salt by mitochondrial dehydrogenases in viable cells.
-
Data Analysis: The formazan is extracted, and the optical density is measured. The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical that reduces cell viability to ≤ 50% is classified as a skin irritant.[8]
Acute Eye Irritation/Corrosion (Based on OECD TG 405)
This test assesses the potential of a substance to cause irritation or corrosion to the eye. A tiered testing strategy is recommended to minimize animal testing.
Methodology:
-
Weight-of-Evidence Analysis: Initially, all existing data on the chemical and its analogues are reviewed. If the substance is a strong acid or base, or is known to be a severe skin irritant, it can be presumed to be an eye irritant without further testing.
-
In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Isolated Chicken Eye (ICE) test, are performed.[9] These tests assess changes in corneal opacity and permeability.
-
In Vivo Testing (if necessary): If the results from in vitro tests are inconclusive, a limited in vivo test using albino rabbits is conducted.[10] A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[10] The eyes are examined for up to 21 days for corneal opacity, iris lesions, and conjunctival redness and swelling.[11] A stepwise approach, starting with one animal, is used to minimize animal use.[10]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste. Do not dispose of this chemical into the environment, sewers, or water systems.
Conclusion
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable research chemical that presents moderate health hazards. The GHS classification indicates that it is harmful if swallowed or inhaled, and causes skin and serious eye irritation. While detailed toxicological data is limited, a thorough understanding of the available safety information and adherence to the handling, storage, and PPE recommendations outlined in this guide are essential for minimizing risk. Researchers must exercise caution and follow established safety protocols when working with this compound.
References
- 1. youtube.com [youtube.com]
- 2. lookchem.com [lookchem.com]
- 3. sterlab-store.com [sterlab-store.com]
- 4. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of animal test methods for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iivs.org [iivs.org]
- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ecetoc.org [ecetoc.org]
Technical Guide: Determining the Solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and workflows to enable researchers to generate this critical data in-house.
Introduction to 3-Bromo-5-(N-Boc)aminomethylisoxazole
3-Bromo-5-(N-Boc)aminomethylisoxazole, with the molecular formula C9H13BrN2O3, is a heterocyclic compound that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including the isoxazole ring, a bromine atom, and a Boc-protected aminomethyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 277.11 g/mol [2] |
| Molecular Formula | C9H13BrN2O3[2] |
| Boiling Point | 391.5°C at 760 mmHg[1] |
| Density | 1.437g/cm³[1] |
| Appearance | Not specified |
Importance of Solubility in Drug Development
Solubility is a critical physicochemical property that influences various aspects of the drug development process, including:
-
Reaction Kinetics: The rate and outcome of chemical reactions often depend on the solubility of the reactants in the chosen solvent.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and impurities.
-
Formulation: For a drug to be effective, it must be in a soluble form at the site of absorption. Poor solubility can lead to low bioavailability.
-
Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Recommended Organic Solvents for Solubility Screening
The choice of organic solvents for solubility screening should cover a range of polarities to establish a comprehensive solubility profile. The isoxazole core suggests some degree of polarity.[3] The following table provides a list of recommended solvents for initial screening.
| Solvent Class | Solvent | Polarity Index |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 |
| N,N-Dimethylformamide (DMF) | 6.4 | |
| Acetonitrile (ACN) | 5.8 | |
| Acetone | 5.1 | |
| Polar Protic | Methanol (MeOH) | 5.1 |
| Ethanol (EtOH) | 4.3 | |
| Isopropanol (IPA) | 3.9 | |
| Non-Polar | Dichloromethane (DCM) | 3.1 |
| Toluene | 2.4 | |
| Hexane | 0.1 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4] The following protocol is a generalized procedure that can be adapted for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method.
Procedure:
-
Preparation:
-
Add an excess amount of solid 3-Bromo-5-(N-Boc)aminomethylisoxazole to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[4]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.[4]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid.[5]
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of 3-Bromo-5-(N-Boc)aminomethylisoxazole in the diluted sample using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Standard workflow for determining equilibrium solubility using the shake-flask method.
Alternative and High-Throughput Methods
For rapid screening of solubility, especially in early drug discovery, kinetic solubility methods can be employed. These methods are typically faster and require less compound.
Kinetic Solubility Determination Workflow:
Caption: A generalized workflow for high-throughput kinetic solubility screening.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[2][3] The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reagents.[1][2]
Overview of Suzuki Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole
3-Bromo-5-(N-Boc)aminomethylisoxazole serves as an excellent electrophilic partner in Suzuki coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position of the isoxazole ring. The N-Boc protecting group on the aminomethyl side chain is stable under typical Suzuki conditions and can be readily removed post-coupling, providing a handle for further functionalization. This makes it a valuable synthon for creating diverse chemical libraries for drug discovery and other applications.
Key considerations for successful coupling include:
-
Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is crucial for achieving high yields and minimizing side reactions.[4][5] Common catalysts include those based on palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands such as SPhos or XPhos.[6][7] For heteroaromatic substrates, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have shown to be effective.[8][9][10]
-
Base Selection: A variety of inorganic bases are used to facilitate the transmetalation step in the catalytic cycle.[4] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][6][8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: Suzuki reactions can be performed in a range of solvents, often a mixture of an organic solvent and an aqueous solution of the base.[4] Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene.[6][8][10] The use of a biphasic system can be advantageous in many cases.[4]
-
Reaction Temperature: The reaction temperature is typically elevated, often in the range of 80-110 °C, to ensure a reasonable reaction rate.[8][11] Microwave-assisted heating can also be employed to accelerate the reaction.[11][12]
Tabulated Summary of Reaction Conditions for Analogous Suzuki Couplings
The following table summarizes typical conditions used for Suzuki coupling reactions of various bromo-heterocycles and N-Boc protected compounds, which can serve as a guide for optimizing the reaction with 3-Bromo-5-(N-Boc)aminomethylisoxazole.
| Electrophile (Bromo-compound) | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (variable) | - | K₂CO₃ | DME | 80 | High |
| Aryl Halides | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos or XPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | Good to Excellent |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2 | XPhos | - | - | - | Good to Excellent |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good |
| ortho-Bromoanilines | Benzyl, alkyl, aryl, etc. boronic esters | CataCXium A palladacycle | - | - | 2-MeTHF | - | up to 97% |
Data synthesized from analogous reactions reported in the literature.[6][8][12][13][14]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or DME)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio would be 4:1 to 5:1 organic solvent to water.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-aryl-5-(N-Boc)aminomethylisoxazole.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper species.[1][2] This protocol has been optimized for the specified isoxazole derivative, a common building block in medicinal chemistry, to yield 3-alkynyl-5-(N-Boc)aminomethylisoxazole derivatives.
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures from readily available precursors.[2] The reaction typically proceeds under mild conditions, tolerating a wide variety of functional groups, making it particularly suitable for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.[2] This application note details the procedure for the successful Sonogashira coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in the development of various therapeutic agents. The protocol includes optimized reaction conditions, a detailed experimental procedure, and expected outcomes based on analogous reactions found in the literature.
Key Reaction Parameters
The successful execution of the Sonogashira coupling is dependent on several critical parameters, including the choice of catalyst, cocatalyst, base, and solvent. The following table summarizes the recommended conditions for the coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
| Parameter | Recommended | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Other common palladium catalysts such as Pd(PPh₃)₄ can also be used.[3] |
| Copper (I) Cocatalyst | CuI (Copper(I) iodide) | Essential for the activation of the alkyne.[4] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Acts as a scavenger for the hydrogen halide byproduct and can also serve as the solvent.[5] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are crucial for optimal catalyst performance.[5] |
| Reaction Temperature | Room temperature to 60 °C | Higher temperatures may be required for less reactive alkynes.[6] |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the Sonogashira coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with a generic terminal alkyne.
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)
-
CuI (0.04 - 0.10 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2 - 3 equivalents)
-
Anhydrous, deoxygenated THF or DMF
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated THF (or DMF) to dissolve the solids. Subsequently, add the base (Et₃N or DIPEA, 2.5 eq.) and the terminal alkyne (1.2 eq.) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-5-(N-Boc)aminomethylisoxazole.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart of the Sonogashira coupling protocol.
Caption: The catalytic cycles of the Sonogashira reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use fresh palladium catalyst and ensure anhydrous, deoxygenated conditions. |
| Insufficient base | Add additional equivalents of base. | |
| Low reaction temperature | Gently heat the reaction mixture to 40-60 °C. | |
| Formation of Alkyne Dimer (Glaser Coupling) | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI. | |
| Cleavage of Boc-Protecting Group | Acidic conditions during work-up | Use a mild work-up procedure, avoiding strong acids. A wash with saturated sodium bicarbonate solution can be beneficial. |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the alkynylation of 3-Bromo-5-(N-Boc)aminomethylisoxazole. The protocol detailed in this application note provides a robust and reproducible procedure for the synthesis of a variety of 3-alkynyl-5-(N-Boc)aminomethylisoxazole derivatives, which are valuable intermediates in drug discovery and development. By carefully controlling the reaction parameters and following the outlined procedure, researchers can achieve high yields of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. kbfi.ee [kbfi.ee]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-5-(N-Boc)aminomethylisoxazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and ability to participate in key interactions within kinase active sites. The bromine atom at the 3-position serves as a versatile handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The N-Boc protected aminomethyl group at the 5-position provides a latent amino functionality that can be deprotected and further elaborated to modulate potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole in the synthesis of kinase inhibitors, with a focus on inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases. Detailed experimental protocols for key synthetic transformations and a representative signaling pathway are provided to guide researchers in the development of novel therapeutics.
Synthetic Applications
The primary synthetic utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole lies in its sequential functionalization at the 3 and 5-positions. The bromine atom is readily displaced via Suzuki-Miyaura cross-coupling to install a desired aryl or heteroaryl group. Subsequent deprotection of the Boc group unveils a primary amine that can be acylated, alkylated, or used in other derivatization reactions.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with an arylboronic acid.
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol describes the acidic removal of the Boc protecting group.
Materials:
-
N-Boc protected isoxazole derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected isoxazole derivative in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
Application in p38 MAPK Inhibitor Synthesis
The p38 MAPKs are a family of serine/threonine kinases that play a central role in the production of pro-inflammatory cytokines. Inhibitors of p38 MAPK have therapeutic potential for a range of inflammatory diseases. The 3-Bromo-5-(N-Boc)aminomethylisoxazole scaffold can be utilized to generate potent and selective p38 MAPK inhibitors.
A study by Maccari et al. (2013) described the synthesis and structure-activity relationship of 3-phenyl-5-(1H-pyrrol-1-yl)isoxazole derivatives as p38α MAPK inhibitors. While not using the exact aminomethyl linker, their work provides a strong rationale for using the 3-aryl-isoxazole core, which can be readily synthesized from 3-Bromo-5-(N-Boc)aminomethylisoxazole. The aminomethyl group at the 5-position can be derivatized to mimic the pyrrole moiety or to explore other interactions within the kinase active site.
Quantitative Data
The following table summarizes the inhibitory activity of a series of 3,5-disubstituted isoxazole derivatives against p38α MAPK and other kinases, demonstrating the potential for achieving selectivity. The data is adapted from Maccari et al. (2013) to illustrate the type of data that can be generated.
| Compound | R¹ (at 3-position) | R² (at 5-position) | p38α IC₅₀ (µM) | JNK2 IC₅₀ (µM) | GSK-3β IC₅₀ (µM) |
| 1 | 4-Fluorophenyl | 1H-pyrrol-1-yl | 0.078 | >10 | >10 |
| 2 | 4-Chlorophenyl | 1H-pyrrol-1-yl | 0.095 | >10 | >10 |
| 3 | Phenyl | 1H-pyrrol-1-yl | 0.150 | >10 | >10 |
| 4 | 4-Methylphenyl | 1H-pyrrol-1-yl | 0.250 | >10 | >10 |
Data is illustrative and based on the findings of Maccari et al., Bioorganic & Medicinal Chemistry, 2013, 21 (22), pp 7113-7125.
Relevant Signaling Pathway
The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory cytokines. Once activated, p38 MAPK phosphorylates downstream transcription factors, leading to the expression of pro-inflammatory genes.
Application Notes and Protocols: N-Boc Deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the N-Boc deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a potentially valuable building block in medicinal chemistry. The presence of the bromo and isoxazole moieties requires careful consideration of deprotection methods to ensure the integrity of the core structure. We present several common and alternative methods, along with their experimental details and a comparative summary to aid in method selection.
Deprotection Methods Overview
The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1] The carbamic acid spontaneously decomposes to release carbon dioxide and the free amine.[1] While acidic conditions are standard, alternative methods exist for substrates sensitive to strong acids.
Data Presentation: Comparison of N-Boc Deprotection Methods
| Method | Reagents & Solvents | Temperature | Time | Yield (%) | Advantages | Disadvantages & Substrate Considerations |
| Acidic Deprotection | ||||||
| Method 1: TFA/DCM | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | Room Temp | 0.5 - 4 h[2] | >90[3] | Highly effective and volatile for easy removal.[2] | Harsh acidity may not be suitable for acid-sensitive substrates. The isoxazole ring may be susceptible to degradation under prolonged exposure to strong acid. |
| Method 2: HCl in Dioxane | 4M HCl in 1,4-Dioxane | Room Temp | 1 - 4 h[4] | >90[5][6] | Often provides the product as a crystalline HCl salt, facilitating isolation.[7] | Can be more potent than TFA/DCM.[4] |
| Alternative Deprotection | ||||||
| Method 3: Thermal Deprotection | Water | 100 °C (Reflux) | 10 min - 2 h[8][9] | Quantitative[8][9] | "Green" and neutral method, avoiding harsh acids.[9] | Requires thermal stability of the substrate. The bromo-isoxazole core should be evaluated for thermal degradation. |
| Method 4: Lewis Acid-Mediated | Zinc Bromide (ZnBr₂), Dichloromethane (DCM) | Room Temp | Varies | Good[4][10] | Non-protic alternative to strong acids.[4] | Lewis acids can sometimes coordinate with other functional groups. |
| Method 5: Mild Acidic | p-Toluenesulfonic Acid (pTSA), Ethyl Acetate | 50-60 °C | Varies | Good[7] | Milder acidic conditions compared to TFA or HCl.[7] | Requires heating, which may not be suitable for all substrates. |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[2]
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-Bromo-5-(N-Boc)aminomethylisoxazole (1 equivalent) in DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[3]
-
To the stirred solution, add TFA (e.g., a 20-50% solution in DCM) at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The deprotected amine will have a lower Rf value on TLC.
-
Once the reaction is complete (typically 0.5-4 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][3]
-
To neutralize any residual acid, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude 3-Bromo-5-(aminomethyl)isoxazole. Further purification can be performed by chromatography if necessary.
Method 2: Deprotection using HCl in Dioxane
This method is another common and potent approach, often yielding the amine as its hydrochloride salt.[4][6]
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 3-Bromo-5-(N-Boc)aminomethylisoxazole (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.[5]
-
Add a 4M solution of HCl in 1,4-dioxane (e.g., 4 equivalents).[7]
-
Stir the mixture at room temperature for 1 to 4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
Upon completion, the product often precipitates as the hydrochloride salt.[4]
-
The solid can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield 3-Bromo-5-(aminomethyl)isoxazole hydrochloride.[4]
Method 3: Thermal Deprotection in Water
This "green" chemistry approach avoids the use of any acid, which can be beneficial for sensitive substrates.[9]
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 3-Bromo-5-(N-Boc)aminomethylisoxazole (1 equivalent) in deionized water (e.g., 20 mL per mmol).[9][10]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[8][9]
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 10 minutes to 2 hours.[8][9]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with DCM (3 x volume of water).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the organic layer in vacuo to obtain the deprotected amine.
Visualizations
General N-Boc Deprotection Workflow
Caption: A generalized workflow for the deprotection of N-Boc groups.
Decision Tree for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions of 3-Bromo-5-(N-Boc)aminomethylisoxazole. This versatile building block is of significant interest in medicinal chemistry, and these palladium-catalyzed methods offer efficient pathways for the synthesis of novel 3,5-disubstituted isoxazole derivatives, which are prevalent motifs in a wide range of biologically active compounds and pharmaceuticals.[1]
The protocols outlined below are based on established methodologies for structurally similar brominated heterocycles and are intended to serve as a comprehensive guide for reaction setup, optimization, and purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, coupling an organoboron compound with an organic halide.[2] For 3-Bromo-5-(N-Boc)aminomethylisoxazole, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 3-position of the isoxazole ring.
Reaction Principle
The catalytic cycle involves the oxidative addition of the bromoisoxazole to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]
Experimental Protocol
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (1–5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-5-(N-Boc)aminomethylisoxazole.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes recommended conditions for the Suzuki-Miyaura coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with various boronic acids. Yields are estimated based on couplings with similar brominated heterocyclic substrates.[5][6][7][8]
| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DME | 85 | 8 | 85-98 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 100 | 16 | 70-90 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DME | 80 | 6 | 75-92 |
| 5 | N-Boc-pyrrole-2-boronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | DME | 80 | 4 | 65-85[5] |
Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, forming a new carbon-carbon bond.[9][10] This method is particularly useful for coupling with alkylzinc reagents and is known for its high functional group tolerance.
Reaction Principle
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the bromoisoxazole to Pd(0), transmetalation of the organic group from the organozinc reagent to the palladium center, and reductive elimination to yield the coupled product.[11][12]
Experimental Protocol
Part A: Preparation of the Organozinc Reagent (e.g., Phenylzinc chloride) Note: Organozinc reagents are sensitive to air and moisture. All manipulations must be performed under an inert atmosphere using anhydrous solvents.
-
In a flame-dried Schlenk flask under argon, dissolve the organolithium or Grignard reagent precursor (e.g., bromobenzene, 1.0 equiv) in anhydrous THF.
-
Generate the organometallic reagent (e.g., phenyllithium by adding n-BuLi at -78 °C).
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 equiv) in anhydrous THF.
-
Slowly transfer the freshly prepared organolithium or Grignard reagent to the zinc chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting organozinc solution is ready for use.
Part B: Negishi Coupling Reaction
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Organozinc reagent solution (from Part A)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv) and the palladium catalyst (2–5 mol%).
-
Add anhydrous, degassed solvent.
-
Slowly add the organozinc reagent solution (1.2–2.0 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (typically 50–65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Negishi Coupling Conditions
The following table provides representative conditions for the Negishi coupling. Yields are estimated based on reactions with similar aromatic bromides.[13][14]
| Entry | Organozinc Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | PhZnCl | Pd₂(dba)₃ (2.5) | P(o-Tol)₃ (10) | DMF | 50 | 12 | 75-90 |
| 2 | EtZnCl | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 70-85 |
| 3 | (2-Thienyl)ZnBr | PdCl₂(dppf) (3) | - | THF | RT | 18 | 80-95 |
| 4 | BnZnCl | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 60 | 8 | 70-88 |
Negishi Coupling Logical Diagram
Caption: Logical relationship in a two-stage Negishi coupling protocol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for synthesizing aryl amines from aryl halides and a broad range of amine coupling partners.[15]
Reaction Principle
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the bromoisoxazole to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the C-N coupled product.[16][17]
Experimental Protocol
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precursor (1–5 mol%), the phosphine ligand (1.2–6 mol%), and the base (1.2–2.0 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv).
-
Add the anhydrous, degassed solvent, followed by the amine (1.1–1.5 equiv) via syringe.
-
Place the tube in a preheated oil bath and stir at the desired temperature (typically 80–110 °C) for 4–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
This table outlines recommended conditions for the Buchwald-Hartwig amination with various amines. Yields are estimated from similar heteroaromatic systems.[16][18]
| Entry | Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 80-95 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 90 | 12 | 70-88 |
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
Application of 3-Bromo-5-(N-Boc)aminomethylisoxazole in the Synthesis of p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a versatile heterocyclic building block crucial in medicinal chemistry for the synthesis of various biologically active compounds. Its unique structure, featuring a reactive bromine atom and a protected aminomethyl group on an isoxazole core, makes it an ideal starting material for creating diverse molecular scaffolds. This application note details the use of 3-Bromo-5-(N-Boc)aminomethylisoxazole in the development of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, a significant target in the treatment of inflammatory diseases.
The bromine atom at the 3-position of the isoxazole ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl moieties, facilitating the exploration of the chemical space around the isoxazole core to optimize biological activity. The N-Boc protected aminomethyl group at the 5-position provides a latent amino functionality that can be deprotected at a later synthetic stage for further derivatization or to act as a key pharmacophoric element for target engagement.
Application in the Synthesis of p38 MAP Kinase Inhibitors
A key application of 3-Bromo-5-(N-Boc)aminomethylisoxazole is in the synthesis of isoxazole-based p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
The synthesis of these inhibitors typically involves a Suzuki-Miyaura coupling reaction between 3-Bromo-5-(N-Boc)aminomethylisoxazole and a suitable boronic acid or ester, often a pyridinylboronic acid, to introduce a key pharmacophore that interacts with the hinge region of the p38 kinase active site.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with Pyridin-4-ylboronic Acid
This protocol describes the synthesis of a key intermediate, tert-butyl ((3-(pyridin-4-yl)isoxazol-5-yl)methyl)carbamate, a precursor for p38 MAP kinase inhibitors.
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Pyridin-4-ylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl ((3-(pyridin-4-yl)isoxazol-5-yl)methyl)carbamate.
Protocol 2: Deprotection of the N-Boc Group
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be further functionalized.
Materials:
-
tert-Butyl ((3-(pyridin-4-yl)isoxazol-5-yl)methyl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve tert-butyl ((3-(pyridin-4-yl)isoxazol-5-yl)methyl)carbamate in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt.
-
Filter the solid and wash with diethyl ether to obtain the desired amine, which can be used in the next step with or without neutralization.
Data Presentation
The following table summarizes the in-vitro biological activity of a representative p38 MAP kinase inhibitor synthesized using 3-Bromo-5-(N-Boc)aminomethylisoxazole.
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Isoxazole-1 | p38α MAP Kinase | Enzymatic Assay | 50 |
Note: The data presented is a representative example and the actual activity may vary based on the specific substitutions on the pyridinyl ring and further modifications to the aminomethyl side chain.
Visualizations
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the simplified p38 MAP kinase signaling pathway, which is a key target for the inhibitors synthesized from 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Caption: Simplified p38 MAP Kinase Signaling Pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of p38 MAP kinase inhibitors using 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Caption: Synthetic workflow for p38 inhibitors.
Conclusion
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable and strategic building block for the synthesis of novel p38 MAP kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery efforts targeting inflammatory diseases. The versatility of the isoxazole core and the ability to readily introduce diverse substituents through cross-coupling reactions make it an attractive scaffold for the development of potent and selective kinase inhibitors.
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This reaction is widely utilized in organic synthesis for the construction of complex molecular scaffolds with a high degree of functional group tolerance.[4] These application notes provide a detailed protocol for the Heck reaction of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a valuable building block in medicinal chemistry and drug development. The isoxazole moiety is a key feature in numerous biologically active compounds.[5] The protocol described herein is adapted from established methodologies for the Heck reaction of aryl and heteroaryl bromides.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl or heteroaryl halide, in this case, 3-Bromo-5-(N-Boc)aminomethylisoxazole, to the Pd(0) catalyst. This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond. A β-hydride elimination step then occurs, which releases the desired vinyl-substituted isoxazole product and a hydridopalladium(II) complex. The final step is the regeneration of the Pd(0) catalyst by a base, which neutralizes the hydrogen halide formed during the reaction, allowing the catalytic cycle to continue.[1][3]
Experimental Protocols
This protocol describes a general procedure for the Heck reaction of 3-Bromo-5-(N-Boc)aminomethylisoxazole with a representative alkene, such as styrene or an acrylate derivative.
Materials and Equipment
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3-Bromo-5-(N-Boc)aminomethylisoxazole
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Alkene (e.g., styrene, n-butyl acrylate)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as base
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Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and heating plate
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Inert atmosphere (Argon or Nitrogen)
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Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flask, chromatography column)
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
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Silica gel for column chromatography
Procedure: Heck Reaction with Styrene
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Reaction Setup: To a dry Schlenk flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL). Stir the mixture for 10 minutes at room temperature. Then, add triethylamine (1.5 mmol, 1.5 equiv) followed by styrene (1.2 mmol, 1.2 equiv).
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Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
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Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.
Procedure: Heck Reaction with n-Butyl Acrylate
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Reaction Setup: In a sealed reaction vial, combine 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).
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Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen).
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Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL), followed by potassium carbonate (1.5 mmol, 1.5 equiv) and n-butyl acrylate (1.5 mmol, 1.5 equiv).
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Reaction Execution: Seal the vial tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 8-16 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for Heck reactions of various aryl bromides with representative alkenes, providing a comparative basis for reaction optimization.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 110 | 16 | 85-95 |
| 2 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (1.5) | MeCN | 80 | 12 | 70-85 |
| 3 | 1-Bromo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMF | 100 | 8 | 90-98 |
| 4 | 2-Bromothiophene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 65-75 |
| 5 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (1.5) | None | K₂CO₃ (2.0) | NMP | 130 | 10 | 88-96 |
Visualizations
Experimental Workflow
Caption: A general workflow for the Heck reaction of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Catalytic Cycle
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the isoxazole core of 3-Bromo-5-(N-Boc)aminomethylisoxazole?
A1: The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of the core structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole, this would involve the reaction of a bromo-substituted nitrile oxide with a Boc-protected propargylamine derivative, or a similar strategy employing related precursors.
Q2: My [3+2] cycloaddition reaction is giving a low yield. What are the primary causes and how can I improve it?
A2: Low yields in isoxazole synthesis via [3+2] cycloaddition are common and can often be attributed to the instability of the nitrile oxide intermediate. This intermediate can dimerize to form furoxans as a major side-product.[1] To mitigate this and improve your yield, consider the following:
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In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This keeps the concentration of the nitrile oxide low at any given moment, favoring the desired cycloaddition over dimerization.
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Slow Addition: If you are not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne.
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Excess Alkyne: Using a slight excess of the alkyne can help to outcompete the dimerization reaction.
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Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.
Q3: I am observing the formation of regioisomers. How can I control the regioselectivity of the cycloaddition?
A3: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the alkyne and the nitrile oxide. For the synthesis of a 3,5-disubstituted isoxazole, the reaction of a terminal alkyne with a nitrile oxide is generally highly regioselective. However, if you are experiencing issues with regioselectivity, you can employ the following strategies:
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Catalysis: Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles with high regioselectivity.[2]
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Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.
Q4: What are the best practices for the bromination of the isoxazole ring?
A4: Bromination of isoxazoles is an electrophilic substitution reaction. Kinetic studies have shown that for isoxazole itself, this substitution preferentially occurs at the C4 position.[3] When planning the bromination step, it is important to consider the directing effects of the substituents already present on the ring. For the synthesis of a 3-bromo-isoxazole, a different synthetic strategy where the bromine is introduced earlier in the synthesis, for instance via a bromo-substituted precursor for the cycloaddition, might be more effective.
Troubleshooting Guides
Problem 1: Low Yield in the [3+2] Cycloaddition Step
| Possible Cause | Troubleshooting Steps |
| Nitrile Oxide Dimerization (Furoxan Formation) | Generate the nitrile oxide in situ at low temperatures. Add the nitrile oxide precursor slowly to the reaction mixture. Use a slight excess of the alkyne. |
| Decomposition of Nitrile Oxide | Optimize the reaction temperature; higher temperatures can lead to decomposition. Ensure prompt reaction with the alkyne after generation. |
| Inefficient Nitrile Oxide Generation | Verify the quality and purity of the nitrile oxide precursor (e.g., hydroximoyl chloride or aldoxime). Ensure the base used for dehydrohalogenation (e.g., triethylamine) is of high quality and used in the correct stoichiometry.[4] |
| Low Reactivity of Alkyne | Consider using a more activated alkyne if possible. The presence of electron-withdrawing groups on the alkyne can sometimes increase reactivity. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Furoxan Byproducts | Furoxans can often be challenging to separate from the desired isoxazole product. Optimize the reaction conditions to minimize their formation (see Problem 1). Consider using a different solvent system for chromatography or recrystallization. |
| Residual Starting Materials | Monitor the reaction closely using TLC or LC-MS to ensure complete consumption of the limiting reagent. Adjust stoichiometry if necessary. |
| Decomposition on Silica Gel | Some isoxazole derivatives can be sensitive to acidic silica gel. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or alternative purification methods like preparative HPLC. |
Experimental Protocols
Note: The following is a representative protocol for the synthesis of a Boc-protected aminoisoxazole via a [3+2] cycloaddition, based on procedures for similar molecules.[5] Optimization will be required for the specific synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Representative Synthesis of a 3-Substituted-5-(N-Boc-aminomethyl)isoxazole
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Preparation of the Nitrile Oxide Precursor (Hydroximoyl Chloride): The appropriate hydroximoyl chloride can be synthesized from the corresponding aldoxime via chlorination with a reagent such as N-chlorosuccinimide (NCS).
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[3+2] Cycloaddition:
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To a solution of N-Boc-propargylamine (1.0 eq) in an appropriate solvent (e.g., ethyl acetate), add the hydroximoyl chloride (1.1 eq).
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Cool the mixture to 0°C.
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Slowly add a solution of a suitable base (e.g., triethylamine, 1.5 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
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Work-up and Purification:
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Visualizations
Caption: A potential synthetic workflow for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Caption: Troubleshooting guide for low yield in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 4. benchchem.com [benchchem.com]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole?
A1: The primary side reactions encountered with this substrate include:
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Protodeboronation: The boronic acid reagent is converted to an arene, consuming the nucleophilic partner. This is particularly prevalent with electron-deficient heteroaryl boronic acids.
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Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen or certain palladium(II) species.[1][2]
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Dehalogenation: The bromo-isoxazole starting material is reduced to the corresponding debrominated isoxazole. This can be influenced by the choice of solvent, base, and catalyst.
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N-Boc Deprotection: The Boc protecting group on the aminomethyl side chain can be cleaved under certain basic or high-temperature conditions.
Q2: Why is my reaction yield low, even with catalyst and base?
A2: Low yields can stem from several factors. The isoxazole ring is electron-deficient, which can make oxidative addition of the palladium catalyst slower than with electron-rich aryl bromides. Additionally, the nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] It is also crucial to ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere to prevent catalyst degradation and homocoupling of the boronic acid.[4]
Q3: Can the N-Boc protecting group be cleaved during the reaction?
A3: While the N-Boc group is generally stable to many Suzuki coupling conditions, its lability can increase with stronger bases and higher reaction temperatures. The choice of base is critical; for instance, strong bases like NaOH or KOH are more likely to cause deprotection than milder bases such as K₂CO₃ or Cs₂CO₃.[1][5]
Q4: How can I minimize the formation of the debrominated side product?
A4: Dehalogenation can be minimized by carefully selecting the reaction conditions. Using anhydrous solvents and ensuring the reaction is run under an inert atmosphere can help. The choice of palladium catalyst and ligand is also important; some systems are more prone to this side reaction. Screening different catalysts and ligands is recommended.[3]
Troubleshooting Guides
Low Yield of Desired Product
| Observation | Potential Cause | Suggested Solution | Expected Outcome |
| Low conversion of starting material | Inactive catalyst or catalyst poisoning. | Use a fresh batch of palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[6] | Increased conversion of starting material. |
| Low reaction temperature. | Increase the reaction temperature in increments of 10 °C, or consider switching to a higher-boiling solvent (e.g., dioxane, DMF). | Improved reaction rate and higher yield. | |
| Poor solubility of reagents. | Screen different solvent systems (e.g., dioxane/water, THF/water, DMF). | Enhanced solubility and improved reaction kinetics. |
Formation of Side Products
| Side Product Detected | Potential Cause | Suggested Solution | Expected Outcome |
| Protodeboronation of boronic acid | Presence of water and/or use of a strong base. | Use an anhydrous solvent and a milder base (e.g., K₂CO₃, CsF).[2] Consider using a boronic ester (e.g., pinacol ester) which is more stable. | Reduced formation of the arene byproduct and increased yield of the desired product. |
| Homocoupling of boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4] | Minimized homocoupling byproduct. |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) source like Pd(PPh₃)₄ or adding a reducing agent to facilitate the reduction of Pd(II) to Pd(0).[3] | Reduced homocoupling. | |
| Dehalogenation of 3-bromoisoxazole | Harsh reaction conditions or inappropriate catalyst system. | Lower the reaction temperature and screen different palladium catalysts and ligands. | Decreased formation of the debrominated isoxazole. |
| N-Boc deprotection | Use of a strong base or high temperature. | Switch to a milder base (e.g., K₂CO₃, K₃PO₄) and maintain the lowest effective reaction temperature. | Preservation of the N-Boc protecting group. |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This is a general starting point and may require optimization for specific boronic acids.
Reagents and Materials:
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3-Bromo-5-(N-Boc)aminomethylisoxazole
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water 4:1)
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Inert atmosphere (Argon or Nitrogen)
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Reaction vessel (e.g., Schlenk flask or microwave vial)
Procedure (Conventional Heating):
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To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).
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Seal the flask, and evacuate and backfill with an inert gas three times.
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Add the palladium catalyst under a positive flow of inert gas.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Procedure (Microwave Irradiation):
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In a microwave vial, combine 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).
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Add the palladium catalyst.
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Add the degassed solvent.
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Seal the vial with a cap.
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Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes with stirring.
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After cooling, work up and purify the product as described in the conventional heating protocol.[7]
Visualizations
Caption: Experimental workflow for the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Caption: Major reaction pathways in the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-(N-Boc)aminomethylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3-Bromo-5-(N-Boc)aminomethylisoxazole?
A1: The most common strategy involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by appropriate functional group manipulations. A plausible route starts with the cycloaddition of a protected amino-alkyne with a source of "Br-CNO" to form the 3-bromoisoxazole core directly. Subsequent deprotection and Boc protection of the amine or direct use of a Boc-protected alkyne are viable approaches.
Q2: I am observing low yields in my cycloaddition reaction. What are the common causes and how can I improve the yield?
A2: Low yields in the formation of the 3-bromoisoxazole ring are often attributed to several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans. Additionally, steric hindrance on either the nitrile oxide precursor or the alkyne can impede the reaction. To mitigate these issues, it is recommended to generate the nitrile oxide in situ at low temperatures to ensure it reacts promptly with the alkyne. Careful selection of the base and solvent system is also crucial for optimal results.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 3,5-disubstituted isoxazole?
A3: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1] If you are observing significant amounts of the 3,4-isomer, consider the electronic nature of your alkyne substituent. Electron-withdrawing groups can sometimes alter the regioselectivity. Optimizing the reaction temperature and solvent polarity can also influence the isomeric ratio.
Q4: What are the best practices for the N-Boc protection of the aminomethyl group?
A4: The N-Boc protection is typically a high-yielding reaction. Standard conditions involve reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2] Ensure that the starting amine is free from acidic impurities that could neutralize the base. The reaction is usually monitored by TLC until completion.
Q5: Are there any common side reactions to be aware of during the synthesis?
A5: Besides the potential for regioisomer formation and nitrile oxide dimerization, side reactions can include the nucleophilic substitution of the bromine at the 3-position of the isoxazole ring, especially if strong nucleophiles are present in subsequent steps.[3] During the Boc-protection step, over-reaction to form the di-Boc protected amine is possible if the reaction is left for an extended period with a large excess of Boc₂O, although this is generally not a major issue with primary amines.
Troubleshooting Guides
Low Yield Optimization
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield | Decomposition of nitrile oxide intermediate. | Generate the nitrile oxide in situ at low temperature (e.g., 0 °C) and ensure immediate reaction with the alkyne. |
| Steric hindrance. | If possible, consider a less bulky protecting group on the amino-alkyne if steric hindrance is suspected to be an issue. | |
| Sub-optimal reaction conditions. | Screen different solvents (e.g., THF, Ethyl Acetate, DCM) and bases (e.g., Triethylamine, Potassium Bicarbonate). | |
| Incomplete reaction. | Increase reaction time and monitor closely by TLC. A slight increase in temperature might be beneficial but should be done cautiously to avoid decomposition. | |
| Product loss during workup/purification. | Ensure proper pH adjustment during aqueous extraction. Use a modified eluent (e.g., with a small amount of triethylamine) for column chromatography to prevent tailing of the amine. |
Impurity Profile Analysis
| Impurity Observed | Possible Origin | Mitigation Strategy |
| 3,4-regioisomer | Lack of complete regioselectivity in cycloaddition. | Optimize reaction temperature and solvent polarity. Slower addition of the base to generate the nitrile oxide can sometimes improve selectivity. |
| Furoxan dimer | Dimerization of the nitrile oxide intermediate. | Ensure a stoichiometric or slight excess of the alkyne is present when the nitrile oxide is generated. Maintain a low reaction temperature. |
| Starting materials | Incomplete reaction. | Re-evaluate stoichiometry of reagents and reaction time. Ensure the quality and purity of starting materials. |
| Deprotected amine | Premature loss of Boc group. | Avoid acidic conditions during workup and purification if the Boc protection is done early in the sequence. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole via [3+2] Cycloaddition
This protocol is a plausible synthetic route based on established isoxazole synthesis methodologies.
Step A: Synthesis of tert-butyl (prop-2-yn-1-yl)carbamate
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To a stirred solution of propargylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford tert-butyl (prop-2-yn-1-yl)carbamate.
Step B: [3+2] Cycloaddition to form 3-Bromo-5-(N-Boc)aminomethylisoxazole
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To a stirred mixture of tert-butyl (prop-2-yn-1-yl)carbamate (1.0 eq) and potassium bicarbonate (1.5 eq) in a mixture of ethyl acetate and water (10:1 v/v), add dibromoformaldoxime (1.2 eq) portion-wise at room temperature.[1]
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Stir the reaction mixture vigorously at room temperature for 16-24 hours, monitoring by TLC.
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After completion, dilute the mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Visualizations
Caption: Synthetic workflow for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Caption: Troubleshooting logic for low product yield.
References
Navigating the Nuances of Acidic Environments: A Technical Guide to the Stability of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For researchers, scientists, and professionals in drug development, understanding the stability of key intermediates is paramount to successful experimentation. This technical support center provides a focused resource on the stability of 3-Bromo-5-(N-Boc)aminomethylisoxazole under acidic conditions. Here, you will find troubleshooting guidance and frequently asked questions to anticipate and address potential challenges in your synthetic workflows.
The stability of 3-Bromo-5-(N-Boc)aminomethylisoxazole in acidic media is primarily dictated by two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the isoxazole ring itself. While the Boc group is intentionally designed for removal under acidic conditions, the isoxazole ring can also exhibit sensitivity to strong acids, potentially leading to undesired degradation pathways.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the handling or reaction of 3-Bromo-5-(N-Boc)aminomethylisoxazole in the presence of acids.
| Observed Issue | Potential Cause | Recommended Action |
| Complete or partial loss of the Boc protecting group upon workup or purification. | The Boc group is highly sensitive to acidic conditions. Even mild acids used during extraction or chromatography (e.g., silica gel) can cause premature deprotection. | - Neutralize acidic reagents before workup.- Use a neutralized silica gel for chromatography or an alternative purification method like recrystallization.- If deprotection is intended, proceed with the reaction and isolate the deprotected amine. |
| Formation of unexpected byproducts alongside the desired deprotected amine. | Strong acidic conditions may lead to the degradation of the isoxazole ring in addition to Boc cleavage. | - Employ milder acidic conditions for Boc removal (e.g., 10% TFA in DCM at 0°C to room temperature).- Reduce reaction time and temperature, and monitor the reaction closely by TLC or LC-MS.- Consider non-acidic methods for Boc deprotection if the isoxazole ring proves to be too sensitive. |
| Low yield of the desired product after a reaction intended to modify another part of the molecule. | The acidic reagent or a byproduct generated in situ may be causing the degradation of the starting material or the product. | - Assess the pH of the reaction mixture throughout the process.- If possible, choose reaction conditions that are neutral or basic.- If acidity is unavoidable, screen for milder acid catalysts or use a scavenger to neutralize excess acid. |
| Inconsistent reaction outcomes. | Variability in the purity of reagents (e.g., residual acid in solvents) or reaction setup (e.g., exposure to acidic vapors). | - Use freshly distilled or high-purity solvents.- Ensure all glassware is clean and free of acidic residues.- Conduct reactions under an inert atmosphere to prevent the formation of acidic species from atmospheric moisture or gases. |
Frequently Asked Questions (FAQs)
Q1: Under what acidic conditions is the Boc group of 3-Bromo-5-(N-Boc)aminomethylisoxazole typically cleaved?
A1: The Boc group is susceptible to a range of acidic conditions.[1][2] Common reagents for its removal include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol.[3][4] The rate of cleavage is dependent on the acid concentration, temperature, and solvent.[5][6] For instance, a solution of 20-50% TFA in DCM at room temperature will typically cleave the Boc group rapidly, while milder conditions like 10% TFA at a lower temperature can also be effective and may offer better control.[5]
Q2: How stable is the isoxazole ring in 3-Bromo-5-(N-Boc)aminomethylisoxazole to acidic conditions?
A2: The stability of the isoxazole ring is highly dependent on the specific substituents and the reaction conditions. Some studies on isoxazole derivatives have shown that the ring can be susceptible to degradation under strongly acidic conditions (pH < 3.5), a phenomenon known as specific acid catalysis.[7] However, other research on different isoxazole-containing molecules, such as the drug leflunomide, has demonstrated stability at a pH of 4.0.[8] For 3-Bromo-5-(N-Boc)aminomethylisoxazole, it is prudent to assume that prolonged exposure to strong acids could lead to ring opening or other degradative pathways.
Q3: Can I use aqueous HCl to remove the Boc group?
A3: While aqueous HCl can be used for Boc deprotection, it is important to consider the solubility of your substrate. 3-Bromo-5-(N-Boc)aminomethylisoxazole may have limited solubility in purely aqueous acid. A common approach is to use a co-solvent like dioxane or methanol to ensure the substrate is fully dissolved. Be aware that the presence of water in combination with strong acid could potentially promote hydrolysis of the isoxazole ring, depending on the conditions.
Q4: Are there any non-acidic methods to deprotect the Boc group if the isoxazole ring is too sensitive?
A4: Yes, while less common, thermal deprotection can be an option, although it often requires high temperatures.[9] Certain Lewis acids can also effect Boc cleavage under conditions that may be milder than strong Brønsted acids. However, for most applications involving Boc deprotection, acidic conditions are the standard. If isoxazole instability is a significant concern, re-evaluating the choice of protecting group for the amine might be necessary for future synthetic steps.
Experimental Protocols
General Protocol for Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve 3-Bromo-5-(N-Boc)aminomethylisoxazole in anhydrous dichloromethane (DCM) (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% v/v of TFA in DCM.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product, the trifluoroacetate salt of the amine, can then be purified or used directly in the next step. To obtain the free amine, a basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) is required.
Visualizing Potential Degradation Pathways
Under harsh acidic conditions, two primary degradation pathways can be envisioned for 3-Bromo-5-(N-Boc)aminomethylisoxazole: the intended deprotection of the Boc group and the potential degradation of the isoxazole ring.
Caption: Potential reaction pathways for 3-Bromo-5-(N-Boc)aminomethylisoxazole under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-Bromo-5-(N-Boc)aminomethylisoxazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole?
A1: Scaling up the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole from laboratory to pilot plant or production scale introduces several critical challenges. These primarily revolve around:
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Exotherm Control: The bromination step is often highly exothermic, posing a significant risk of runaway reactions if not properly managed. Heat removal becomes less efficient as the reactor volume increases.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is crucial for consistent reaction progress and to avoid localized "hot spots" and side product formation. This becomes more complex in large reactors.
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Impurity Profile: The types and quantities of impurities can differ between lab and plant scale. New impurities may arise due to longer reaction times, temperature variations, or differences in raw material quality.
-
Product Isolation and Purification: Crystallization and filtration processes that are straightforward in the lab can be challenging to replicate at a larger scale, potentially impacting yield and purity.
-
Safety: Handling large quantities of hazardous reagents like brominating agents requires stringent safety protocols and specialized equipment.
Q2: Which brominating agent is recommended for the large-scale synthesis of this compound?
A2: While elemental bromine can be used, N-bromosuccinimide (NBS) is generally the preferred brominating agent for scale-up operations. The advantages of NBS include:
-
Safety: NBS is a solid, making it easier and safer to handle compared to highly corrosive and volatile liquid bromine.
-
Selectivity: It often provides better selectivity, reducing the formation of over-brominated byproducts.
-
Reaction Control: The reaction with NBS is typically less vigorous, allowing for better control of the exotherm.
However, it is crucial to be aware of the potential for autocatalytic decomposition of NBS in certain solvents, such as DMF, especially at elevated temperatures.
Q3: My large-scale reaction is showing a significant increase in a particular impurity compared to the lab-scale synthesis. What could be the cause?
A3: An increase in a specific impurity at scale can be attributed to several factors:
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Longer Reaction Time: At larger scales, reactions are often run for longer periods, which can lead to the formation of degradation products.
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Temperature Gradients: Inadequate mixing in a large reactor can create localized areas of higher temperature, promoting side reactions that were insignificant at the lab scale.
-
Raw Material Quality: The specifications of raw materials used in the plant may differ from those used in the lab, introducing new impurities that can participate in side reactions.
-
Different Reactor Surface-to-Volume Ratio: This can affect heat transfer and potentially influence reaction kinetics and byproduct formation.
A thorough investigation involving impurity profiling by techniques like HPLC and LC-MS is necessary to identify the impurity and understand its formation mechanism.
Q4: What are the key considerations for the crystallization and isolation of 3-Bromo-5-(N-Boc)aminomethylisoxazole at a multi-kilogram scale?
A4: Key considerations for large-scale crystallization and isolation include:
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Solvent Selection: The chosen solvent system should provide good solubility at higher temperatures and low solubility at lower temperatures to ensure high recovery. It must also be suitable for use in a plant environment (e.g., considering toxicity, flammability, and disposal).
-
Cooling Profile: A controlled cooling rate is critical to obtain a consistent crystal size and morphology, which in turn affects filtration and drying characteristics. Crash cooling can lead to the formation of fine particles that are difficult to filter.
-
Seeding Strategy: Using seed crystals can help control the crystallization process, leading to a more uniform particle size distribution and higher purity.
-
Agitation: The agitation rate must be carefully controlled to ensure good mixing without causing crystal breakage (attrition), which can impede filtration.
-
Filtration and Drying: The choice of filtration equipment (e.g., centrifuge, filter-dryer) and drying conditions (temperature, vacuum) are critical for obtaining a stable, free-flowing product with low residual solvent levels.
Troubleshooting Guides
Problem 1: Poor or Inconsistent Yield at Scale
| Possible Cause | Troubleshooting Action |
| Inadequate Temperature Control | Implement a more robust temperature control system. Ensure the reactor's cooling capacity is sufficient for the reaction exotherm. Consider using a jacketed reactor with a thermal control unit. |
| Poor Mixing | Optimize the agitator speed and design to ensure proper mixing. For very viscous reaction mixtures, consider a different reactor type or dilution with a suitable solvent. |
| Sub-optimal Reagent Stoichiometry | Re-evaluate the molar ratios of reactants for the scaled-up process. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion. |
| Decomposition of Reactants or Product | Analyze the stability of all components under the reaction conditions for extended periods. Consider lowering the reaction temperature, even if it prolongs the reaction time. |
Problem 2: Exceeding Temperature Limits During Bromination
| Possible Cause | Troubleshooting Action |
| Addition Rate of Brominating Agent is Too Fast | Reduce the addition rate of the brominating agent. Use a dosing pump for precise and controlled addition. |
| Insufficient Cooling Capacity | Ensure the cooling system is operating at its maximum efficiency. Pre-cool the reactor contents before starting the addition. |
| High Concentration of Reactants | Dilute the reaction mixture with an appropriate solvent to reduce the reaction rate and heat output per unit volume. |
| Inadequate Agitation | Increase the agitator speed to improve heat transfer from the reaction mass to the reactor wall. |
Problem 3: Formation of New or Increased Levels of Impurities
| Possible Cause | Troubleshooting Action |
| Over-bromination | Improve control over the stoichiometry of the brominating agent. Consider reverse addition (adding the substrate to the brominating agent). |
| Hydrolysis of Boc-protecting group | Ensure the reaction conditions are not too acidic or basic. If necessary, perform a pH adjustment after the reaction. |
| Ring-opening of the isoxazole core | Avoid harsh acidic or basic conditions and high temperatures. Careful control of pH is critical. |
| N-Alkylation of the aminomethyl group | This is a potential side reaction. Ensure that the Boc-protecting group is stable under the reaction conditions and that there are no alkylating agents present as impurities. |
Experimental Protocols
Illustrative Lab-Scale Synthesis (10-100 g)
A solution of the starting material, 5-(N-Boc-aminomethyl)isoxazole, in a suitable solvent (e.g., acetonitrile) is cooled to 0-5 °C in a jacketed laboratory reactor equipped with a mechanical stirrer and a temperature probe. N-bromosuccinimide (NBS) is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is monitored by HPLC until completion. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Illustrative Pilot-Scale Synthesis (1-10 kg)
The starting 5-(N-Boc-aminomethyl)isoxazole and solvent are charged to a 100 L glass-lined reactor. The mixture is cooled to 0-5 °C with agitation. A solution of NBS in the reaction solvent is prepared in a separate vessel and added to the reactor via a dosing pump over 4-6 hours, ensuring the internal temperature does not exceed 10 °C. The reaction progress is monitored by in-process HPLC analysis. After the reaction is complete, an aqueous solution of sodium thiosulfate is added to quench any unreacted NBS. The product is isolated by extraction and subsequent crystallization. The crystallized product is collected by centrifugation and dried in a vacuum oven at a controlled temperature.
Visualizations
Caption: A typical experimental workflow for the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Caption: A logical troubleshooting guide for common scale-up issues.
preventing debromination of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5-(N-Boc)aminomethylisoxazole. The primary focus is on preventing the common issue of debromination during synthetic manipulations.
Troubleshooting Guide
Issue: Significant Debromination of 3-Bromo-5-(N-Boc)aminomethylisoxazole Observed
If you are observing the formation of the debrominated byproduct, 5-(N-Boc)aminomethylisoxazole, in your reaction, consult the following table to diagnose the potential cause and implement the recommended solution.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate palladium-hydride species that lead to debromination.[1] Consider switching to weaker, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃, which are often effective in cross-coupling reactions while minimizing this side reaction.[1] |
| High Reaction Temperature | Elevated temperatures can accelerate decomposition pathways and increase the rate of debromination.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.[1] |
| Suboptimal Catalyst/Ligand System | The choice of palladium catalyst and ligand is critical. Older catalysts like Pd(PPh₃)₄ may be less effective and more prone to inducing dehalogenation.[2] Employ modern, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step over the competing debromination pathway.[1][2] |
| Presence of Hydride Sources | Protic solvents (e.g., alcohols), residual water, or certain reagents can act as hydride donors, leading to the formation of palladium-hydride species responsible for debromination.[1][2] Ensure the use of anhydrous solvents and reagents. If a protic solvent is necessary, consider its potential to contribute to this side reaction. |
| Solvent Effects | Solvents like dioxane and DMF have been reported to promote dehalogenation in some cross-coupling reactions.[2][3] Consider switching to a less coordinating solvent such as toluene.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on the isoxazole ring is replaced by a hydrogen atom, leading to the formation of 5-(N-Boc)aminomethylisoxazole. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that may be difficult to separate during purification.
Q2: What are the primary mechanistic causes of debromination in palladium-catalyzed reactions?
A2: In palladium-catalyzed cross-coupling reactions, the main culprit for debromination is often the formation of a palladium-hydride (Pd-H) species.[1] This can occur through various pathways, including β-hydride elimination from alkoxide bases or the presence of other hydride donors in the reaction mixture.[1] This Pd-H species can then react with the 3-Bromo-5-(N-Boc)aminomethylisoxazole in a competing catalytic cycle that results in the cleavage of the C-Br bond and its replacement with a C-H bond.
Q3: How does the N-Boc protecting group influence the stability of the molecule?
A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under many reaction conditions. However, it can be sensitive to strong acids and high temperatures. While it doesn't directly participate in debromination, its stability under the chosen reaction conditions should be considered. In some cases, for other heterocyclic systems, N-protection has been shown to suppress dehalogenation during Suzuki coupling reactions.[4][5]
Q4: Can I use catalytic hydrogenation for other functional groups in the presence of the 3-bromoisoxazole moiety?
A4: Caution is advised when using catalytic hydrogenation. Palladium catalysts, particularly Pd/C, are highly effective for hydrodehalogenation.[6][7][8] This method is often used intentionally to remove aryl bromides.[7][8] If you need to perform a reduction elsewhere in the molecule, you will likely need to choose a method that is chemoselective and does not readily cleave the C-Br bond.
Q5: Are there any specific recommendations for Suzuki coupling reactions with 3-Bromo-5-(N-Boc)aminomethylisoxazole?
A5: For Suzuki coupling reactions, to minimize debromination, it is recommended to use a combination of a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][2] Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.[1] Employ an anhydrous, less coordinating solvent such as toluene.[2][3] Run the reaction at the lowest effective temperature (e.g., starting at 80°C) and monitor its progress closely.[2]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction to Minimize Debromination
This protocol is a general guideline for the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with an arylboronic acid.
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Preparation: In a dry Schlenk flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio). Stir the mixture to ensure it is well-mixed.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and a bulky, electron-rich ligand (e.g., XPhos, 4-10 mol %).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90°C) and monitor the progress by TLC, GC-MS, or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for debromination issues.
Caption: Competing pathway leading to debromination.
Caption: Key steps for minimizing debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing 3-Bromo-5-(N-Boc)aminomethylisoxazole?
A1: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Heck couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds at the 3-position of the isoxazole ring.
Q2: Which factors are most critical for successful catalyst selection with this substrate?
A2: The choice of the palladium source and, more importantly, the ligand are critical.[1][2] Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often give the best results for heteroaryl halides.[1] The selection of the base and solvent system is also crucial and can significantly impact reaction yield and selectivity.[3]
Q3: How does the N-Boc protecting group on the aminomethyl side chain affect the reaction?
A3: The N-Boc group is generally stable under the conditions of most cross-coupling reactions. However, strongly basic or acidic conditions, or very high temperatures, could potentially lead to its cleavage. It is important to select reaction conditions that are compatible with the Boc protecting group.
Q4: Can microwave irradiation be used to improve these coupling reactions?
A4: Yes, microwave-assisted cross-coupling can significantly reduce reaction times and often improves yields, particularly for sluggish reactions.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: My Suzuki-Miyaura coupling reaction with 3-Bromo-5-(N-Boc)aminomethylisoxazole is giving very low to no yield. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Action: Ensure your palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a more stable Pd(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂ which is reduced in situ.[1]
-
Action: Screen different ligands. For heteroaryl substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ often outperform triphenylphosphine.[1][2][4]
-
-
Suboptimal Base or Solvent:
-
Action: The choice of base is critical for activating the boronic acid.[1] Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][3] For base-sensitive substrates, milder bases like KF might be beneficial.[1]
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Action: Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst and water can interfere with the catalytic cycle. Common solvents include 1,4-dioxane, toluene, and DMF, often with a small amount of water to aid in dissolving the base.[5]
-
-
Insufficient Temperature:
-
Action: If the reaction is sluggish at lower temperatures, gradually increase the temperature. Microwave irradiation can also be an effective way to increase the reaction rate and yield.[1]
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Issue 2: Formation of Significant Side Products
Q: I am observing significant dehalogenation and/or homocoupling products in my cross-coupling reaction. How can I minimize these side reactions?
A: The formation of dehalogenation (replacement of bromine with hydrogen) and homocoupling (dimerization of the boronic acid or the isoxazole) are common side reactions.
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Dehalogenation:
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Cause: This can be caused by harsh reaction conditions or an inappropriate catalyst system.[1] The presence of a hydrogen source can also contribute.
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Action: Lower the reaction temperature and/or shorten the reaction time.[1] Ensure solvents are dry and consider using a non-protic solvent. The choice of base can also influence dehalogenation.[1]
-
-
Homocoupling:
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Cause: Homocoupling of the boronic acid can be promoted by the use of a Pd(II) precatalyst, as its reduction to the active Pd(0) species can facilitate this side reaction.[1]
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Action: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[1] Alternatively, ensuring an efficient transmetalation step by optimizing the base and solvent can reduce the lifetime of the palladium-halide intermediate, thus disfavoring homocoupling.
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Issue 3: Difficulty in Product Purification
Q: How can I effectively purify my coupled product from the reaction mixture?
A: Purification can be challenging due to the presence of residual catalyst and byproducts from the boronic acid.
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Removal of Boronic Acid Byproducts: An aqueous wash with a mild base can help remove unreacted boronic acid and its byproducts.[1]
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Removal of Palladium Catalyst: Passing the crude product through a plug of silica gel can remove a significant portion of the residual palladium.[1] For very low levels of palladium contamination, treatment with a palladium scavenger may be necessary.
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Standard Purification: The final product is typically purified by flash column chromatography on silica gel.[1]
Catalyst and Condition Selection Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common starting point. Pd(dppf)Cl₂ and Pd(OAc)₂ with appropriate ligands are often more effective for heteroaryl substrates.[1] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands enhance catalyst activity and stability.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases are effective in activating the boronic acid for transmetalation.[1][3] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.[5] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive coupling partners. |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and reliable palladium sources for Sonogashira couplings.[6] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Amine bases also often serve as the solvent.[7] |
| Solvent | THF, DMF | Anhydrous and degassed solvents are crucial for reaction success.[5] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under milder temperature conditions.[5][7] |
Table 3: Recommended Starting Conditions for Heck Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors for Heck reactions.[8] |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are typically required to stabilize the palladium catalyst. |
| Base | K₂CO₃, Et₃N, DIPA | An inorganic or organic base is needed to neutralize the HX formed during the reaction.[9] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally used for Heck couplings. |
| Temperature | 100-140 °C | Heck reactions often require higher temperatures to proceed efficiently.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
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Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add degassed solvent (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.
-
Heat the reaction mixture with stirring (e.g., at 90 °C) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
General Procedure for Sonogashira Cross-Coupling
-
To a dry reaction vessel, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv), the terminal alkyne (1.2 equiv), and the copper(I) iodide (CuI, 2-5 mol%).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Heck Cross-Coupling
-
To a dry reaction vessel, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., at 120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Catalyst selection logic for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Boc Deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole
Welcome to the technical support center for the N-Boc deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful deprotection.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the N-Boc deprotection of 3-Bromo-5-(N-Boc)aminomethylisoxazole, providing potential causes and actionable solutions.
Issue 1: Incomplete or No Deprotection
Question: My N-Boc deprotection reaction is not proceeding to completion, or I am recovering only the starting material. What are the likely causes and how can I resolve this?
Answer: Incomplete or failed deprotection can stem from several factors, particularly when dealing with a heterocyclic system.
-
Insufficient Acid Strength or Concentration: Standard conditions like 20% TFA in DCM may not be sufficiently potent for complete deprotection.
-
Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow down the rate of Boc cleavage.
-
Reaction Time: The reaction may require a longer duration than typical for simpler amines.
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A 1:1 TFA:DCM mixture is a common next step.
-
Elevate Temperature: Allow the reaction to proceed at room temperature. Careful heating may be an option, but must be monitored closely to prevent degradation of the isoxazole ring.
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often more effective than TFA for complete deprotection.[1]
-
Monitor Progress: Regularly check the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The deprotected amine will be more polar and should have a lower Rf value on TLC.
Issue 2: Degradation of the Isoxazole Ring
Question: I am observing significant byproduct formation and loss of my desired product, suggesting the 3-bromo-isoxazole core is unstable. How can I prevent this?
Answer: The isoxazole ring can be sensitive to strongly acidic conditions, potentially leading to ring-opening or other degradation pathways. The presence of the bromine atom can further influence the ring's electronic properties and stability.
-
Strongly Acidic Conditions: Concentrated strong acids like TFA or HCl can promote the decomposition of the isoxazole moiety, especially with prolonged reaction times or elevated temperatures.
-
Hydrolysis: In the presence of water, acid-catalyzed hydrolysis of the isoxazole ring can occur.
Recommended Solutions:
-
Use Milder Acidic Conditions: Consider using p-Toluenesulfonic acid (pTSA) or aqueous phosphoric acid, which are less harsh than TFA and may preserve the isoxazole ring.
-
Employ Lewis Acids: Lewis acids such as Zinc Bromide (ZnBr₂) or Aluminum Chloride (AlCl₃) in an aprotic solvent like DCM can effectively cleave the Boc group under non-protic conditions, which can be gentler on the isoxazole ring.[1][2]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize the risk of hydrolysis.
-
Lower Reaction Temperature: If using strong acids, maintain a low temperature (e.g., 0°C) to slow down potential degradation pathways.
Issue 3: Side Reactions Involving the Bromine Atom
Question: I suspect side reactions are occurring at the bromine-substituted position of the isoxazole ring. What are these potential reactions and how can they be avoided?
Answer: While less common than ring instability, the bromine atom on the isoxazole ring could potentially participate in side reactions under certain deprotection conditions.
-
Debromination: Reductive cleavage of the C-Br bond is a possibility, although less likely under standard acidic deprotection conditions.
-
Nucleophilic Substitution: The deprotected amine, being nucleophilic, could potentially react with another molecule of the bromo-isoxazole, though this is sterically and electronically less favorable.
Recommended Solutions:
-
Avoid Reductive Conditions: If exploring alternative deprotection methods, be cautious of those that employ strong reducing agents.
-
Use Milder, Non-Acidic Methods: For highly sensitive substrates where even mild acids are problematic, consider alternatives like thermal deprotection or using oxalyl chloride in methanol.[3] These methods avoid strong protonation of the heterocycle.
Issue 4: Formation of Tert-butylated Byproducts
Question: I am observing byproducts with an additional mass corresponding to a tert-butyl group. What is the cause and how can I prevent this?
Answer: This is a classic side reaction in Boc deprotection. The cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can then react with any nucleophilic sites on your molecule. For 3-Bromo-5-aminomethylisoxazole, potential sites of alkylation include the isoxazole nitrogen or the deprotected amine itself.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger will preferentially react with and "trap" the tert-butyl cation.
-
Triisopropylsilane (TIS): A highly effective and commonly used scavenger.
-
Thioanisole: Also effective at trapping carbocations.
-
Water: Can act as a scavenger, but must be used cautiously due to the potential for isoxazole hydrolysis.
-
A common scavenger cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various N-Boc deprotection methods applicable to sensitive heterocyclic substrates, allowing for a comparison of reaction conditions.
| Method/Reagent | Typical Conditions | Time | Advantages | Potential Issues for 3-Bromo-isoxazole |
| TFA / DCM | 20-50% TFA in DCM, 0°C to RT | 30 min - 4 h | Common, effective, volatile byproducts. | Potential for isoxazole ring degradation. |
| HCl / Dioxane | 4M HCl in 1,4-dioxane, RT | 1 - 4 h | Often more potent than TFA; product precipitates as HCl salt. | Strong acid may cause ring degradation. |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric pTSA, Acetonitrile/Methanol, RT | Variable | Milder than TFA/HCl. | May be slower or incomplete. |
| Zinc Bromide (ZnBr₂) / DCM | 1.5-4 equiv. ZnBr₂, DCM, RT | 1 - 24 h | Mild, non-protic Lewis acid conditions. | May require elevated temperatures for some substrates. |
| Oxalyl Chloride / Methanol | 3 equiv. (COCl)₂, Methanol, RT | 1 - 4 h | Very mild, tolerant of acid-labile groups.[3] | Potential for side reactions if not performed carefully. |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 150-240°C | 30 min | Acid-free.[4] | High temperatures may degrade the substrate. |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavengers
-
Dissolve 3-Bromo-5-(N-Boc)aminomethylisoxazole (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add triisopropylsilane (TIS) (1.5 equivalents).
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents) to the stirred solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup.
Protocol 2: Mild Deprotection with Zinc Bromide
-
Dissolve 3-Bromo-5-(N-Boc)aminomethylisoxazole (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add Zinc Bromide (ZnBr₂) (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Mandatory Visualizations
Below are diagrams illustrating the deprotection reaction, a troubleshooting workflow, and the logical relationship of potential side reactions.
References
- 1. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 2. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 3-Bromo-5-(N-Boc)aminomethylisoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the workup procedures for chemical reactions involving 3-Bromo-5-(N-Boc)aminomethylisoxazole .
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where 3-Bromo-5-(N-Boc)aminomethylisoxazole is used as a reactant?
A1: 3-Bromo-5-(N-Boc)aminomethylisoxazole is a versatile building block primarily used in cross-coupling reactions to introduce the 5-((N-Boc)aminomethyl)isoxazole moiety. The most common reaction types include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond.
-
Stille Coupling: Reaction with organostannanes to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.
-
Nucleophilic Aromatic Substitution (SNA r): Reaction with strong nucleophiles, although this is less common for this specific substrate compared to palladium-catalyzed reactions.
Q2: My Suzuki-Miyaura coupling reaction with 3-Bromo-5-(N-Boc)aminomethylisoxazole is showing low yield. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Common issues include catalyst inactivation, problems with the base, or instability of the starting materials. Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1] The choice of base is also critical; consider screening inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] The stability of the boronic acid is another factor; using a more stable boronic ester, such as a pinacol ester, can sometimes improve results.
Q3: I am observing significant debromination of my 3-Bromo-5-(N-Boc)aminomethylisoxazole during a Suzuki coupling reaction. How can I minimize this side reaction?
A3: Debromination is a common side reaction in palladium-catalyzed couplings. This can be caused by harsh reaction conditions, such as high temperatures or prolonged reaction times. Try lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed. The choice of palladium catalyst and ligand can also influence the extent of debromination. Using a catalyst system less prone to this side reaction, such as one with bulky, electron-rich phosphine ligands, may be beneficial.
Q4: Is the N-Boc protecting group stable under typical cross-coupling conditions?
A4: The N-Boc (tert-butyloxycarbonyl) group is generally stable under the neutral to basic conditions used in most Suzuki, Stille, and Buchwald-Hartwig reactions. However, it is sensitive to acidic conditions.[3] Care should be taken during the workup to avoid strongly acidic washes if the Boc group needs to remain intact. Some palladium catalysts, in combination with certain solvents and high temperatures, might lead to partial deprotection. If this is observed, screening milder conditions or different catalyst systems is recommended.
Q5: What is a standard aqueous workup procedure for a Suzuki-Miyaura reaction involving this compound?
A5: A typical aqueous workup involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing with water or a saturated aqueous solution of sodium bicarbonate to remove the base and other inorganic salts. This is followed by a wash with brine to reduce the water content in the organic layer. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Q6: How can I effectively purify the product after a cross-coupling reaction?
A6: The product, an N-Boc protected aminomethylisoxazole derivative, can typically be purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of the coupled partner. Due to the presence of the Boc group, the product is generally less polar than the corresponding free amine.
Q7: I need to remove the N-Boc protecting group after my coupling reaction. What are the recommended conditions?
A7: The N-Boc group can be readily removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[4][5] Alternatively, a solution of HCl in an organic solvent such as dioxane or methanol can be used.[4][6] After deprotection, the reaction is typically concentrated, and the resulting amine salt can be used as is or neutralized with a base during a subsequent aqueous workup.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is set up under a strict inert atmosphere.[1] |
| Inappropriate base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.[2] | |
| Low reaction temperature | Gradually increase the reaction temperature, or consider switching to a higher-boiling solvent. Microwave irradiation can also be effective. | |
| Debromination of Starting Material | Reaction conditions too harsh | Lower the reaction temperature and shorten the reaction time. |
| Inappropriate catalyst system | Screen different palladium catalysts and ligands. Some systems are less prone to dehalogenation. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[1] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source like Pd(PPh₃)₄ to mitigate homocoupling during the initial reduction of Pd(II). | |
| Partial Boc Deprotection | Acidic impurities or harsh conditions | Ensure all reagents and solvents are free of acidic impurities. Use milder reaction conditions (lower temperature, shorter time). |
Stille Coupling: Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ensure an inert atmosphere. |
| Poor quality organostannane | Use freshly prepared or purified organostannane reagent. | |
| Inefficient transmetalation | The addition of a copper(I) salt co-catalyst can sometimes facilitate the transmetalation step.[7] | |
| Formation of Tin Byproducts | Incomplete reaction or workup issues | Ensure the reaction goes to completion. During workup, a wash with an aqueous solution of KF can help to precipitate tin salts, which can then be removed by filtration. |
| Product Contaminated with Tin | Difficulty in purification | Use a fluoride wash during workup. Purification by flash chromatography may require careful selection of the solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with an arylboronic acid. Conditions may require optimization for specific substrates.
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried reaction vessel, add 3-Bromo-5-(N-Boc)aminomethylisoxazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for N-Boc Deprotection
Materials:
-
N-Boc protected compound (1.0 equiv)
-
Trifluoroacetic acid (TFA, 5-10 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add TFA dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting TFA salt can be used directly or further purified. For the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer and concentrate to obtain the free amine.
Data Presentation
Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
The following table provides representative yields for Suzuki-Miyaura coupling reactions of various aryl bromides with phenylboronic acid, which can serve as an estimate for reactions with 3-Bromo-5-(N-Boc)aminomethylisoxazole. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) |
| 1 | p-Bromoacetophenone | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 95 |
| 2 | p-Bromobenzaldehyde | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 92 |
| 3 | Bromobenzene | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 99 |
| 4 | 4-Bromotoluene | Pd(II) complex | Cs₂CO₃ | Dioxane | 88-99 |
Data is representative and compiled from similar reactions in the literature.[8]
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a versatile building block in medicinal chemistry. The focus is on its performance in key palladium-catalyzed cross-coupling reactions, offering insights into its synthetic utility for the generation of diverse molecular scaffolds. While direct experimental data for this specific substrate is available for Suzuki coupling, this guide also presents representative protocols for Sonogashira and Buchwald-Hartwig amination reactions based on closely related 3-bromoisoxazole systems, providing a predictive framework for its reactivity.
Comparative Performance in Key Cross-Coupling Reactions
The functionalization of the 3-position of the isoxazole ring via cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential biological activity. Below is a summary of quantitative data for a Suzuki-Miyaura coupling and projected data for Sonogashira and Buchwald-Hartwig reactions.
| Reaction Type | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Suzuki-Miyaura Coupling | 4-Hydroxyphenylboronic acid | tert-butyl ((3-(4-hydroxyphenyl)isoxazol-5-yl)methyl)carbamate | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 16 | 67 | [1] |
| Sonogashira Coupling (Analogous System) | Phenylacetylene | tert-butyl ((3-(phenylethynyl)isoxazol-5-yl)methyl)carbamate | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Good to Excellent (projected) | [2] |
| Buchwald-Hartwig Amination (Analogous System) | Morpholine | tert-butyl ((3-(morpholino)isoxazol-5-yl)methyl)carbamate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 16-24 | Good to Excellent (projected) | [3][4] |
Products and yields for Sonogashira and Buchwald-Hartwig reactions are projected based on analogous systems and have not been empirically determined for 3-Bromo-5-(N-Boc)aminomethylisoxazole in the cited literature.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling and representative protocols for Sonogashira and Buchwald-Hartwig amination reactions are provided below. These protocols are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
This protocol is based on the synthesis of tert-butyl ((3-(4-hydroxyphenyl)isoxazol-5-yl)methyl)carbamate as described in patent WO2017106064A1.[5]
-
Materials:
-
3-Bromo-5-(((tert-butoxycarbonyl)amino)methyl)isoxazole
-
4-Hydroxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel are added 3-Bromo-5-(((tert-butoxycarbonyl)amino)methyl)isoxazole (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
The vessel is evacuated and backfilled with nitrogen.
-
1,4-Dioxane and water (4:1 mixture) are added, and the solution is degassed by bubbling with nitrogen for 15 minutes.
-
Pd(dppf)Cl₂ (0.05 eq) is added, and the mixture is heated to 100 °C for 16 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired product.
-
Representative Sonogashira Coupling (Based on Analogous Systems)
This protocol is adapted from procedures for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[2]
-
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), the terminal alkyne (1.2 eq), Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).
-
Add anhydrous DMF followed by Et₃N.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC or LC-MS.
-
After cooling, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by column chromatography is performed to isolate the 3-alkynylisoxazole product.
-
Representative Buchwald-Hartwig Amination (Based on Analogous Systems)
This protocol is a general representation based on established methods for the amination of aryl bromides.[3][4]
-
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction flask is charged with Pd₂(dba)₃ (0.01-0.05 eq), BINAP (0.012-0.06 eq), and NaOtBu (1.4 eq).
-
3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq) and the amine (1.2 eq) are added, followed by anhydrous toluene.
-
The flask is sealed and heated to 100-110 °C with vigorous stirring for 16-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by flash column chromatography.
-
Visualizations
The following diagrams illustrate a key reaction pathway, a generalized experimental workflow, and a logical comparison of the discussed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling.
Caption: Comparison of cross-coupling reactions.
References
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. rsc.org [rsc.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections - Google Patents [patents.google.com]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoxazole scaffold is a critical endeavor in medicinal chemistry and materials science. Among the various methods for carbon-carbon and carbon-nitrogen bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility and broad substrate scope. This guide provides a comparative overview of common catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving 3-Bromo-5-(N-Boc)aminomethylisoxazole and its structural analogs. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide compiles data from closely related bromo-substituted heterocycles to provide a rational starting point for catalyst selection and reaction optimization.
Data Presentation: Catalyst System Performance
The efficiency of a cross-coupling reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. The following table summarizes typical catalyst systems and their performance in coupling reactions of bromo-substituted heterocycles, offering insights into potentially effective catalysts for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane/H₂O | 80-100 | Good to High | Effective for a range of bromo-heterocycles.[1][2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 85-110 | High | Bulky biarylphosphine ligands are often effective for challenging substrates.[3][4] | |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | Moderate to High | A classic catalyst, though sometimes less active than those with more modern ligands. | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Toluene | 100-130 | Good to High | Commonly used for vinylation of bromo-heterocycles.[5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 100-120 | High | Electron-rich and bulky phosphine ligands can improve efficiency. | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or i-Pr₂NH | DMF or Toluene | Room Temp - 80 | Good to High | Copper co-catalyst is typically required. |
| Pd(OAc)₂ / XPhos / CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | High | Offers good performance for a variety of bromo-heterocycles. | |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-110 | Good to High | A widely used system for C-N bond formation. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene or Dioxane | 80-120 | High | Effective for amination of electron-rich and electron-poor bromo-heterocycles. | |
| (THP-Dipp)Pd(cinn)Cl | Expanded-ring NHC | NaOt-Bu | 1,4-Dioxane | 120 | High | N-heterocyclic carbene (NHC) ligands can offer high activity.[6] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from procedures for structurally similar bromo-heterocycles. These should serve as a solid starting point for the development of specific conditions for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki-Miyaura coupling of substituted 5-bromoindazoles.[1]
-
Reaction Setup: In an oven-dried Schlenk tube, combine 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dimethoxyethane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 100 °C.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general representation of Buchwald-Hartwig amination reactions.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the solvent (e.g., toluene or dioxane), 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 equiv.), and the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at a temperature between 80 and 120 °C.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC analysis.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a logical workflow for screening different catalysts for the cross-coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
Comparative Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to the valuable building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole, and its regioisomer, 5-Bromo-3-(N-Boc)aminomethylisoxazole. The strategic placement of the bromine atom and the protected aminomethyl group on the isoxazole core makes these compounds key intermediates in the development of novel therapeutics. This document outlines two primary synthetic strategies: a multi-step approach involving the functionalization of a pre-formed isoxazole ring and a direct one-pot synthesis via 1,3-dipolar cycloaddition. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Synthetic Strategies Overview
The synthesis of regioisomers of bromo-(N-Boc)aminomethylisoxazole presents a significant challenge in controlling regioselectivity. The two main approaches detailed below offer distinct advantages and disadvantages in terms of step economy, availability of starting materials, and overall yield.
Strategy 1: Multi-Step Synthesis via Functional Group Interconversion
This strategy involves the initial construction of a substituted isoxazole precursor, followed by a series of functional group manipulations to introduce the desired bromine and N-Boc-aminomethyl moieties at the C3 and C5 positions. This approach offers a higher degree of control over the final product's regiochemistry.
Strategy 2: Direct Synthesis via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne offers a more direct, one-pot route to the target 3,5-disubstituted isoxazole. While being more atom-economical, this method's success is highly dependent on the regioselectivity of the cycloaddition reaction, which can be influenced by steric and electronic factors of the reactants.
Figure 1. Comparative workflow of synthetic strategies.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic strategies, providing a basis for comparison.
| Parameter | Strategy 1: Multi-Step Synthesis | Strategy 2: 1,3-Dipolar Cycloaddition |
| Starting Materials | 3-Butyn-2-ol, Dibromoformaldoxime | Substituted Aldoximes, Terminal Alkynes |
| Key Intermediates | 3-Bromo-5-(1-hydroxyethyl)isoxazole, 3-Bromo-5-isoxazolecarboxaldehyde | In situ generated Nitrile Oxides |
| Number of Steps | 3-4 | 1 (one-pot) |
| Overall Yield | Moderate (typically 30-50%) | Variable (can be high, but may yield mixtures) |
| Regioselectivity | High (controlled by precursor synthesis) | Variable (dependent on substituents)[1] |
| Scalability | Generally good | Can be challenging to control on a large scale |
| Purification | Multiple chromatographic separations required | May require separation of regioisomers |
Experimental Protocols
Strategy 1: Multi-Step Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This route proceeds via the synthesis of a key intermediate, 3-Bromo-5-(1-hydroxyethyl)isoxazole, followed by oxidation and reductive amination.
Step 1: Synthesis of 3-Bromo-5-(1-hydroxyethyl)isoxazole [2]
To a stirred mixture of 3-butyn-2-ol (17.5 g, 0.25 mol) and potassium bicarbonate (15 g, 0.15 mol) in ethyl acetate (200 ml) and water (2 ml) at room temperature, dibromoformaldoxime is added portionwise. The reaction mixture is stirred at room temperature for 3-24 hours. After completion, the mixture is worked up using conventional procedures to isolate the product.
Step 2: Oxidation to 3-Bromo-5-acetylisoxazole [2]
A solution of 3-bromo-5-(1-hydroxyethyl)isoxazole (24.2 g, 0.126 mol) in glacial acetic acid (190 ml) is cooled to 15°C. A solution of chromic anhydride (9.2 g, 0.0924 mol) in glacial acetic acid (135 ml) and water (9.5 ml) is added dropwise. The solvent is evaporated, the residue neutralized with sodium bicarbonate, and the product extracted with diethyl ether. Crystallization from n-hexane yields the desired ketone.
Step 3: Reductive Amination to 3-Bromo-5-(N-Boc)aminomethylisoxazole
To a solution of 3-bromo-5-acetylisoxazole (1.0 eq) and tert-butyl carbamate (1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is added portionwise at 0°C. The reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified by column chromatography.
Strategy 2: Direct Synthesis via 1,3-Dipolar Cycloaddition
This method aims to construct the 3,5-disubstituted isoxazole ring in a single step. The regioselectivity of this reaction is a critical factor.[1]
General Procedure for 1,3-Dipolar Cycloaddition
To a solution of an appropriate aldoxime (1.0 eq) in a suitable solvent (e.g., THF, dichloromethane), a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) is added to generate the hydroximinoyl halide in situ. A base (e.g., triethylamine) is then added to generate the nitrile oxide. The terminal alkyne (e.g., propargyl N-Boc-amine) (1.0-1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated until completion. The product is isolated and purified by column chromatography. The formation of a mixture of 3,5- and 3,4-disubstituted isoxazoles is possible and requires careful analysis and separation.[3]
Conclusion
The choice between a multi-step synthesis and a direct 1,3-dipolar cycloaddition for the preparation of 3-Bromo-5-(N-Boc)aminomethylisoxazole and its regioisomers depends on the specific requirements of the project. The multi-step approach offers superior control over regiochemistry, which is crucial for the synthesis of a single, well-defined isomer. This method is often preferred in drug discovery and development where isomeric purity is paramount. In contrast, the 1,3-dipolar cycloaddition provides a more rapid and convergent route. While it may lead to mixtures of regioisomers, optimization of reaction conditions and careful selection of substrates can favor the formation of the desired product. This approach may be suitable for initial screening or when a mixture of isomers is acceptable. Ultimately, the selection of the synthetic route will involve a trade-off between control, efficiency, and the specific goals of the research program.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
A Comparative Guide to Bioisosteric Replacements for the Isoxazole Ring in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterocyclic Cores with Supporting Experimental Data.
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in molecular recognition and its favorable physicochemical properties.[1][2][3] The target molecule, 3-Bromo-5-(N-Boc)aminomethylisoxazole, represents a common substitution pattern where the isoxazole acts as a central linker. However, optimizing properties such as metabolic stability, solubility, and target engagement often necessitates exploring bioisosteric replacements.[4][5] This guide provides a comparative analysis of common bioisosteres for the 3,5-disubstituted isoxazole ring, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in rational drug design.
The strategy of bioisosteric replacement involves substituting one functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic profiles.[5][6] For the isoxazole moiety, common replacements include other five-membered heterocycles like oxadiazoles, triazoles, and pyrazoles, which can mimic its size, shape, and electronic properties.[7][8][9][10]
Comparative Analysis of Physicochemical Properties
The choice of a bioisostere can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. The following table provides a calculated comparison of key physicochemical properties for the core isoxazole structure and its potential replacements.
| Heterocycle | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |
| Isoxazole | 69.06 | 0.12 | 29.54 | 2 | 0 |
| 1,2,4-Oxadiazole | 70.05 | -0.25 | 42.33 | 3 | 0 |
| 1,3,4-Oxadiazole | 70.05 | -0.68 | 42.33 | 3 | 0 |
| 1,2,3-Triazole | 69.07 | -0.44 | 41.57 | 3 | 1 |
| Pyrazole | 68.08 | 0.26 | 28.61 | 2 | 1 |
Data calculated for the unsubstituted parent heterocycles. TPSA: Topological Polar Surface Area.
Replacing the isoxazole ring with more polar alternatives like 1,3,4-oxadiazole or 1,2,3-triazole can lead to reduced lipophilicity (lower LogP) and potentially higher aqueous solubility.[11][12] Notably, 1,2,3-triazole and pyrazole introduce a hydrogen bond donor, which can offer new interaction points with biological targets.[13][14]
Comparative Pharmacokinetic & Pharmacological Data
The ultimate validation of a bioisosteric replacement lies in its experimental performance. While data for the specific target molecule is proprietary, the following table summarizes representative findings from literature where isoxazole-containing compounds were compared against their bioisosteres.
| Original Scaffold (Isoxazole) | Bioisosteric Replacement | Key Finding | Reference Context |
| Isoxazole-containing CB2 Ligand | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole analog showed higher polarity but a 10- to 50-fold reduction in CB2 receptor affinity. | Cannabinoid Receptor Ligands[11] |
| Amide-containing CFTR Modulator | 1,2,3-Triazole | The triazole replacement led to decreased metabolic stability in human liver microsomes and reduced biological efficacy. | CFTR Modulators[15] |
| Pyrazole-based CB1 Antagonist | Thiazoles, Triazoles | Thiazole and triazole bioisosteres maintained potent CB1 antagonistic activity and high receptor selectivity. | Cannabinoid Receptor Antagonists[9] |
| Isoxazole-based Antirhinovirus Agent | 1,2,4-Oxadiazole | The 1,2,4-oxadiazole was successfully used as an ester bioisostere, with some analogs retaining high antiviral activity. | Antiviral Agents[16] |
Note: The success of a bioisosteric replacement is highly context-dependent and must be evaluated on a case-by-case basis.[8][15]
Visualizing the Drug Discovery Workflow & Relevant Signaling
To conceptualize the process of bioisosteric replacement and its potential biological context, the following diagrams are provided.
Caption: Workflow for Bioisosteric Replacement Strategy.
Many isoxazole-containing molecules act as mimics of the neurotransmitter GABA, targeting GABA-A receptors.[3] The diagram below illustrates this key inhibitory signaling pathway in the central nervous system.
Caption: Simplified GABA-A Receptor Signaling Pathway.
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles, a common isoxazole replacement, is typically achieved through the coupling of an amidoxime with an activated carboxylic acid, followed by cyclodehydration.[17][18][19][20][21]
Step A: Amidoxime Formation from a Nitrile Precursor
-
To a solution of the starting nitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (1.5 eq, 50% w/w).
-
Add a base such as potassium carbonate or sodium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-16 hours, monitoring by TLC or LC-MS until nitrile consumption is complete.
-
Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidoxime, which can be purified by crystallization or chromatography.
Step B: Coupling and Cyclization to form the 1,2,4-Oxadiazole [17]
-
Dissolve the amidoxime (1.0 eq) and the desired carboxylic acid (1.1 eq) in an aprotic solvent like DMF or THF.
-
Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 4-12 hours to form the O-acylamidoxime intermediate.
-
For the cyclodehydration step, heat the reaction mixture to 80-120 °C for 2-8 hours. Alternatively, reagents like TBAF in THF can promote cyclization at room temperature.[17]
-
Monitor the reaction by LC-MS for the formation of the 1,2,4-oxadiazole product.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography on silica gel.
Human Liver Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of new chemical entities, a key parameter affected by bioisosteric replacement.[22][23]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., Verapamil for high turnover, Dextromethorphan for low turnover)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
Preparation: Thaw the human liver microsomes at 37 °C and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer.[22][25] Keep on ice.
-
Reaction Mixture: Prepare a master mix containing the microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation: Add the test compound to the reaction mixture to achieve a final concentration (typically 1-2 µM). The final DMSO concentration should be <0.5%.[24]
-
Incubation: Incubate the plate at 37 °C with shaking.[23][24]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[22]
-
Quenching: Immediately add the aliquot to a well containing 3-5 volumes of ice-cold acetonitrile with a suitable internal standard to stop the enzymatic reaction and precipitate proteins.[23][24]
-
Sample Preparation: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.[24]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[23]
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. drughunter.com [drughunter.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unimore.it [iris.unimore.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ias.ac.in [ias.ac.in]
- 21. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Navigating Purity: A Comparative Guide to Analytical Methods for 3-Bromo-5-(N-Boc)aminomethylisoxazole
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key building block in the synthesis of various pharmaceutical compounds.
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are crucial for the detection, identification, and quantification of these unwanted substances. This guide delves into the most common and effective techniques for the purity assessment of 3-Bromo-5-(N-Boc)aminomethylisoxazole, offering detailed experimental protocols and a comparative analysis to aid in method selection.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance attributes of the most relevant techniques for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
| Analytical Technique | Principle | Key Performance Parameters | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | LOD: ~0.01-0.1% LOQ: ~0.03-0.3% Linearity: R² > 0.999 Accuracy: 98-102% | High resolution, excellent quantitative accuracy, wide applicability for non-volatile and thermally labile compounds. | Requires chromophoric impurities for UV detection, method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | LOD: ~1-10 ppm (for residual solvents) LOQ: ~3-30 ppm (for residual solvents) Linearity: R² > 0.99 Accuracy: 95-105% | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents. High sensitivity with Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds. The target compound itself is not amenable to direct GC analysis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample. | Accuracy: >99% Precision (RSD): <1% | Primary ratio method, does not require a specific reference standard for the analyte. Provides structural information. Nondestructive. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Signal overlap can be a challenge. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | LOD: ~0.001-0.01% LOQ: ~0.003-0.03% | High sensitivity and selectivity. Enables the identification of unknown impurities based on their mass-to-charge ratio. | More complex and expensive instrumentation. Quantitative accuracy can be affected by matrix effects. |
Potential Impurities in 3-Bromo-5-(N-Boc)aminomethylisoxazole
A thorough understanding of the synthetic route is essential for predicting potential process-related impurities. The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole may involve starting materials and reagents such as tert-butyl alcohol, di-tert-butyl dicarbonate, and nitroethane[1]. Based on common synthetic pathways for isoxazoles and Boc-protection of amines, potential impurities could include:
-
Starting Materials: Unreacted starting materials are common process-related impurities.
-
By-products: Side reactions during the synthesis can lead to the formation of isomeric or related compounds.
-
Degradation Products: The N-Boc protecting group can be labile under acidic conditions, potentially leading to the formation of the free amine as a degradation product[2].
-
Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of accurate purity assessment. Below are proposed starting methods for the analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole. These should be considered as starting points and may require further optimization and validation for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantification of 3-Bromo-5-(N-Boc)aminomethylisoxazole and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC-FID) for Residual Solvent Analysis
This method is designed for the detection and quantification of residual solvents commonly used in organic synthesis.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)[3][4].
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
This method provides a highly accurate determination of the absolute purity of the compound without the need for a specific reference standard of the analyte.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance signal that does not overlap with any signals from the analyte or impurities.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 3-Bromo-5-(N-Boc)aminomethylisoxazole sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflow
To better illustrate the logical flow of purity assessment, the following diagrams outline the general workflows for the key analytical techniques.
Conclusion
The purity assessment of 3-Bromo-5-(N-Boc)aminomethylisoxazole requires a multi-faceted analytical approach. HPLC is the workhorse for routine purity analysis and impurity profiling of non-volatile compounds. GC is indispensable for the control of residual solvents. For a highly accurate, reference-standard-independent determination of absolute purity, qNMR is the method of choice. LC-MS serves as a powerful tool for the identification of unknown impurities, particularly during process development and stability studies. By selecting and validating the appropriate analytical methods, researchers can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the development of safe and effective pharmaceuticals.
References
A Comparative Guide to the Reactivity of Haloisoxazoles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoxazole motif is a privileged scaffold in medicinal chemistry and materials science. Its functionalization is key to accessing novel chemical entities with tailored properties. Haloisoxazoles are versatile building blocks for such endeavors, with their reactivity being critically dependent on the nature of the halogen substituent. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-isoxazoles in key organic transformations, supported by experimental data from analogous heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Energies
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the haloisoxazole is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The reaction mechanism typically involves an oxidative addition step where the palladium catalyst inserts into the C-X bond. A weaker C-X bond facilitates this often rate-determining step, leading to faster reactions and higher yields under milder conditions. The established reactivity order for aryl halides in these transformations is I > Br > Cl , a trend that is mirrored in the isoxazole series.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Comparative data on halo-oxazoles, a closely related heterocyclic system, illustrates the superior reactivity of the iodo-substituted compound.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Halo-5-(m-tolyl)oxazoles
| Parameter | 2-Iodo-5-(m-tolyl)oxazole | 2-Bromo-5-(m-tolyl)oxazole |
| Typical Yield | 85-95% | 70-85% |
| Reaction Time | 2-6 hours | 8-16 hours |
| Reaction Temperature | 60-80 °C | 80-100 °C |
| Catalyst Loading | 1-3 mol% | 3-5 mol% |
Data extrapolated from analogous oxazole systems.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend observed in Suzuki-Miyaura coupling holds true for the Sonogashira reaction, with iodo-isoxazoles being the more reactive substrates.
Table 2: Comparative Data for Sonogashira Coupling of 2-Halo-5-(m-tolyl)oxazoles
| Parameter | 2-Iodo-5-(m-tolyl)oxazole | 2-Bromo-5-(m-tolyl)oxazole |
| Typical Yield | 80-95% | 65-80% |
| Reaction Time | 1-4 hours | 6-12 hours |
| Reaction Temperature | Room Temperature to 50 °C | 50-80 °C |
Data extrapolated from analogous oxazole systems.
Buchwald-Hartwig Amination
Table 3: Predicted Reactivity in Buchwald-Hartwig Amination of Haloisoxazoles
| Haloisoxazole | Predicted Reactivity | Typical Reaction Conditions |
| Iodo-isoxazole | Highest | Milder temperatures (e.g., 80-100 °C), shorter reaction times. |
| Bromo-isoxazole | Intermediate | Moderate temperatures (e.g., 100-120 °C), longer reaction times. |
| Chloro-isoxazole | Lowest | Higher temperatures (e.g., >120 °C), requires more specialized ligands and higher catalyst loadings. |
Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity
Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems proceeds through a different mechanism, typically an addition-elimination pathway. In this case, the rate-determining step is often the initial attack of the nucleophile to form a Meisenheimer complex. The reactivity is governed by the ability of the halogen to stabilize the negative charge of this intermediate through its inductive effect and its ability to act as a good leaving group. For SNAr reactions, the reactivity order is generally F > Cl > Br > I .[4][5] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the intermediate.
Kinetic studies on the SNAr of 6-halopurine nucleosides with various nucleophiles provide a quantitative basis for this reactivity trend in a heterocyclic system.
Table 4: Comparative Reactivity of 6-Halopurine Nucleosides in SNAr Reactions
| Nucleophile/Solvent | Reactivity Order |
| BuNH₂/MeCN | F > Br > Cl > I |
| MeOH/DBU/MeCN | F > Cl ≈ Br > I |
| K⁺⁻SCOCH₃/DMSO | F > Br > I > Cl |
Data from analogous purine nucleoside systems.[6]
This data suggests that for SNAr reactions on isoxazoles, fluoro- and chloro-isoxazoles would be the preferred substrates, offering higher reaction rates and yields compared to their bromo and iodo analogs.
Experimental Protocols
Suzuki-Miyaura Coupling of 3-Bromo-5-phenylisoxazole
Materials:
-
3-Bromo-5-phenylisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add 3-bromo-5-phenylisoxazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene/ethanol/water solvent mixture and degas the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of 4-Iodo-3,5-dimethylisoxazole
Materials:
-
4-Iodo-3,5-dimethylisoxazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
THF
Procedure:
-
To a Schlenk flask, add 4-iodo-3,5-dimethylisoxazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination of 3-Chloro-5-methylisoxazole (General Protocol)
Materials:
-
3-Chloro-5-methylisoxazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add NaOtBu, 3-chloro-5-methylisoxazole, and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroisoxazole with Piperidine
Materials:
-
4-Chloroisoxazole (1.0 equiv)
-
Piperidine (2.0 equiv)
-
K₂CO₃ (1.5 equiv)
-
DMSO
Procedure:
-
To a round-bottom flask, add 4-chloroisoxazole, K₂CO₃, and DMSO.
-
Add piperidine to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthetic routes to 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key building block in medicinal chemistry. The routes are evaluated based on efficiency, availability of starting materials, and procedural complexity, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The presence of the isoxazole core, along with the synthetically versatile bromine atom and the protected amine functionality, makes it an attractive scaffold for the development of novel therapeutics. The validation of its synthetic route is crucial for ensuring reproducibility, scalability, and purity of the final product. This guide compares two primary synthetic strategies: a classical 1,3-dipolar cycloaddition and a multi-step approach involving a Curtius rearrangement.
Data Presentation
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Carboxylic Acid Conversion via Curtius Rearrangement |
| Starting Materials | Dibromoformaldoxime, N-Boc-propargylamine | 3-Bromoisoxazole-5-carboxamide |
| Key Intermediates | Bromonitrile oxide (in situ) | 3-Bromoisoxazole-5-carbonyl azide, 3-Bromo-5-isocyanatoisoxazole |
| Overall Yield | ~75-85% (estimated) | Not explicitly reported (multi-step) |
| Purity of Final Product | High, requires chromatographic purification | High, requires purification at multiple stages |
| Number of Steps | 1 (from precursors) | 2-3 (from carboxamide) |
| Key Reagents | Base (e.g., NaHCO3), Organic Solvent (e.g., Ethyl Acetate) | Diphenylphosphoryl azide (DPPA), tert-Butanol |
| Reaction Conditions | Mild (room temperature) | Elevated temperatures for rearrangement |
Synthetic Route Diagrams
Experimental Protocols
Route 1: 1,3-Dipolar Cycloaddition
This route is a convergent and efficient method for the construction of the 3,5-disubstituted isoxazole ring.
Step 1: In situ generation of Bromonitrile Oxide and Cycloaddition
To a solution of N-Boc-propargylamine (1.0 eq.) in a suitable organic solvent such as ethyl acetate is added dibromoformaldoxime (1.1 eq.). The mixture is stirred at room temperature, and a mild base, such as sodium bicarbonate (2.0 eq.), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Route 2: Carboxylic Acid Conversion via Curtius Rearrangement
This route involves the transformation of a carboxylic acid derivative at the 5-position of a pre-formed 3-bromoisoxazole ring.
Step 1: Synthesis of 3-Bromoisoxazole-5-carboxamide
This intermediate can be prepared from commercially available starting materials. For instance, the corresponding carboxylic acid can be converted to the acid chloride followed by amination.
Step 2: Curtius Rearrangement and Boc Protection
To a solution of 3-bromoisoxazole-5-carboxamide (1.0 eq.) in an inert solvent such as toluene are added diphenylphosphoryl azide (DPPA) (1.2 eq.) and triethylamine (1.2 eq.). The mixture is heated to reflux to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate. After the rearrangement is complete (monitored by IR spectroscopy by the disappearance of the acyl azide peak and appearance of the isocyanate peak), tert-butanol (1.5 eq.) is added, and the mixture is heated to allow for the formation of the Boc-protected amine. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.[1][2]
Validation and Comparison
Route 1 (1,3-Dipolar Cycloaddition):
-
Advantages: This is a highly convergent and atom-economical route. It is a one-pot reaction from readily available precursors, which simplifies the experimental procedure. The reaction conditions are generally mild.
-
Disadvantages: Dibromoformaldoxime can be unstable and requires careful handling. The regioselectivity of the cycloaddition is crucial and needs to be confirmed, although for terminal alkynes, the formation of the 3,5-disubstituted isoxazole is generally favored.
-
Validation: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Purity should be assessed by HPLC.
Route 2 (Curtius Rearrangement):
-
Advantages: This route utilizes a well-established rearrangement reaction. The starting materials may be more readily accessible or easier to handle than dibromoformaldoxime.
-
Disadvantages: This is a multi-step synthesis which may result in a lower overall yield. The Curtius rearrangement often requires elevated temperatures and the use of azides, which can be hazardous. Purification may be required at multiple stages.
-
Validation: Each intermediate and the final product require thorough characterization by spectroscopic methods to confirm their identity and purity.
Experimental Workflow and Validation
Conclusion
Both synthetic routes presented offer viable pathways to 3-Bromo-5-(N-Boc)aminomethylisoxazole. The choice between the two will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's expertise with the specific chemical transformations.
Route 1 (1,3-Dipolar Cycloaddition) is likely the more efficient and direct approach for laboratory-scale synthesis, provided the handling of dibromoformaldoxime is not a concern. Its convergent nature is a significant advantage.
Route 2 (Curtius Rearrangement) may be preferred if the starting 3-bromoisoxazole-5-carboxamide is readily available or if the reagents for the cycloaddition are not accessible. While potentially having more steps, it relies on classic and well-understood organic reactions.
For large-scale production, a thorough optimization of either route would be necessary to maximize yield, ensure safety, and minimize costs. It is recommended that researchers perform small-scale trial reactions to validate the chosen route in their specific laboratory setting.
References
spectroscopic analysis (1H NMR, 13C NMR) of 3-Bromo-5-(N-Boc)aminomethylisoxazole products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole and a key structural analog, tert-butyl ((isoxazol-5-yl)methyl)carbamate. The inclusion of a bromine atom at the 3-position of the isoxazole ring significantly influences the electron distribution and, consequently, the nuclear magnetic resonance (NMR) chemical shifts. This analysis is crucial for researchers in medicinal chemistry and drug development for the unambiguous identification and characterization of these and similar isoxazole-based compounds.
Spectroscopic Data Comparison
The following table summarizes the experimental ¹H and ¹³C NMR data for tert-butyl ((isoxazol-5-yl)methyl)carbamate and the predicted data for 3-Bromo-5-(N-Boc)aminomethylisoxazole. The predicted values are extrapolated from the experimental data of the analog and known substituent effects in isoxazole systems.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 3-Bromo-5-(N-Boc)aminomethylisoxazole (Predicted) | ~6.5 (s, 1H, isoxazole-H), ~5.0 (br s, 1H, NH), ~4.4 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~170 (C=O), ~158 (isoxazole C5), ~156 (isoxazole C3-Br), ~105 (isoxazole C4), ~80 (C(CH₃)₃), ~38 (CH₂), ~28 (C(CH₃)₃) |
| tert-Butyl ((isoxazol-5-yl)methyl)carbamate (Experimental) | 8.79 (m, 1H, isoxazole-H3), 7.43–7.35 (brs, 1H, NH), 6.42 (s, 1H, isoxazole-H4), 4.20–4.19 (m, 2H, CH₂), 1.39 (s, 9H, C(CH₃)₃)[1] | 161.5, 159.8, 155.7, 103.8, 78.3, 35.5, 28.2[1] |
Experimental Protocols
Proposed Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
A plausible synthetic route to 3-Bromo-5-(N-Boc)aminomethylisoxazole involves a two-step process starting from the corresponding amine.
Step 1: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole
The synthesis of the precursor, 3-bromo-5-(aminomethyl)isoxazole, can be achieved through methods analogous to the synthesis of other 5-aminomethylisoxazole derivatives. This often involves the construction of the isoxazole ring from appropriate precursors followed by functional group manipulations to introduce the aminomethyl group. One potential route involves the bromination of a suitable isoxazole precursor followed by the introduction of the aminomethyl moiety.
Step 2: Boc Protection of 3-Bromo-5-(aminomethyl)isoxazole
The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.
-
Materials: 3-Bromo-5-(aminomethyl)isoxazole, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture).
-
Procedure: To a solution of 3-Bromo-5-(aminomethyl)isoxazole in the chosen solvent, the base is added, followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The crude product can be purified by column chromatography on silica gel.
NMR Spectroscopic Analysis
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
Data Acquisition: Standard pulse programs are used to acquire one-dimensional ¹H and ¹³C NMR spectra.
Workflow and Pathway Diagrams
Caption: Synthetic and analytical workflow for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Caption: Effect of C3-bromination on isoxazole NMR signals.
References
Assessing the Biological Activity of 3-Bromo-5-(N-Boc)aminomethylisoxazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of 3-Bromo-5-(N-Boc)aminomethylisoxazole analogs, focusing on their potential as anticancer agents. The information presented is based on existing literature for structurally related isoxazole derivatives and provides a framework for evaluating novel compounds within this chemical class. We will explore their performance against relevant cancer cell lines and delve into their potential mechanisms of action, specifically targeting the PI3K/Akt/mTOR signaling pathway and the glycolytic enzyme GAPDH. This guide also includes comparisons with established anticancer drugs, Doxorubicin and Bicalutamide, to provide a therapeutic context.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro anticancer activity of a representative set of 3-Bromo-5-(substituted)isoxazole analogs against various cancer cell lines. The selection of analogs is based on common modifications to the 5-position of the isoxazole ring, which has been shown to be crucial for biological activity. For comparison, the activity of the standard chemotherapeutic agent Doxorubicin and the antiandrogen Bicalutamide are also included.
Table 1: In Vitro Anticancer Activity of 3-Bromo-5-(substituted)isoxazole Analogs and Comparator Drugs
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Spirocyclic amine | Pancreatic (PANC-1) | 5.5 | [1] |
| Analog 2 | Carboxamide | Breast (MCF-7) | 15.2 | [2] |
| Cervical (HeLa) | 18.6 | [2] | ||
| Hepatocellular (Hep3B) | 8.7 | [2] | ||
| Doxorubicin | - | Breast (MCF-7) | 0.5 - 1.5 | [3] |
| Pancreatic (PANC-1) | 0.1 - 1.0 | [3] | ||
| Bicalutamide | - | Prostate (VCaP) | 0.16 | [2] |
Note: Data for Analog 1 and 2 are based on structurally similar compounds reported in the literature. The IC50 values for 3-Bromo-5-(N-Boc)aminomethylisoxazole itself are not publicly available and would require experimental determination.
Potential Mechanisms of Action and Signaling Pathways
Current research on bioactive isoxazole derivatives points towards two primary mechanisms of action in the context of cancer therapy: inhibition of the PI3K/Akt/mTOR signaling pathway and covalent inhibition of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Certain isoxazole derivatives have been shown to modulate this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-bromoisoxazole analogs.
Covalent Inhibition of GAPDH
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). Inhibition of GAPDH can disrupt the energy supply of cancer cells, leading to cell death.[1] The 3-bromo-4,5-dihydroisoxazole core has been identified as a warhead that can covalently bind to the catalytic cysteine residue of GAPDH, leading to its irreversible inhibition.[1][6]
Caption: Covalent inhibition of GAPDH by 3-bromoisoxazole analogs disrupts glycolysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key experiments.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 3-bromo-5-(N-Boc)aminomethylisoxazole analogs and control compounds (e.g., Doxorubicin) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
GAPDH Inhibition Assay
This assay measures the enzymatic activity of GAPDH in the presence of inhibitory compounds.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing triethanolamine buffer, EDTA, MgCl2, ATP, and the substrate glyceraldehyde-3-phosphate.
-
Inhibitor Incubation: Pre-incubate recombinant human GAPDH with various concentrations of the isoxazole analogs for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ and the substrate to the enzyme-inhibitor mixture.
-
Activity Measurement: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of GAPDH inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the isoxazole analogs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and S6K (e.g., p-S6K Thr389).
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compounds on pathway activation.
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the initial assessment of novel 3-Bromo-5-(N-Boc)aminomethylisoxazole analogs.
Caption: General workflow for the biological evaluation of 3-bromoisoxazole analogs.
Conclusion
The 3-Bromo-5-(N-Boc)aminomethylisoxazole scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related compounds suggest that analogs bearing modifications at the 5-position can exhibit potent antiproliferative activity through mechanisms that include the inhibition of the PI3K/Akt/mTOR signaling pathway and the covalent inactivation of the glycolytic enzyme GAPDH. Further investigation through the synthesis and rigorous biological evaluation of a focused library of 3-Bromo-5-(N-Boc)aminomethylisoxazole analogs is warranted to elucidate their full therapeutic potential and establish a clear structure-activity relationship. This guide provides the foundational information and experimental framework necessary to undertake such an investigation.
References
- 1. air.unipr.it [air.unipr.it]
- 2. apexbt.com [apexbt.com]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 6. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
This guide outlines the necessary procedures for the safe disposal of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Adherence to these protocols is critical to minimize environmental impact and ensure a safe laboratory environment.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole is provided below. These properties are essential for understanding the chemical's behavior and potential hazards.
| Property | Value |
| Molecular Formula | C9H13BrN2O3[2][3] |
| Molecular Weight | 277.12 g/mol |
| Boiling Point | 391.5°C at 760 mmHg[1] |
| Flash Point | 190.6°C[1] |
| Physical Form | Solid[4] |
| Storage Temperature | Refrigerator[4] |
II. Hazard Identification and Safety Precautions
3-Bromo-5-(N-Boc)aminomethylisoxazole is classified with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
Before handling, it is mandatory to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes, and prevent ingestion and inhalation.[5]
III. Step-by-Step Disposal Protocol
The proper disposal of 3-Bromo-5-(N-Boc)aminomethylisoxazole is a critical step in the laboratory workflow. The following procedure must be strictly followed to ensure safety and regulatory compliance.
1. Waste Collection:
- Collect waste 3-Bromo-5-(N-Boc)aminomethylisoxazole and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
- The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "3-Bromo-5-(N-Boc)aminomethylisoxazole".
2. Storage:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
- The storage area should be secure and accessible only to authorized personnel.
3. Disposal:
- Crucially, do not empty this chemical into drains or release it into the environment. [5]
- Disposal of 3-Bromo-5-(N-Boc)aminomethylisoxazole must be carried out through an approved and licensed hazardous waste disposal company.[5]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the disposal is conducted in accordance with all local, state, and federal regulations.
4. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and cleaning agents.
- Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste in the same designated container.
IV. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 3-Bromo-5-(N-Boc)aminomethylisoxazole.
References
- 1. Cas 154016-57-6,3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE | lookchem [lookchem.com]
- 2. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. 3-Bromo-5-(N-BOC)aminomethylisoxazole | 903131-45-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS No. 154016-57-6). Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the hazardous properties of structurally related isoxazole derivatives, halogenated organic compounds, and Boc-protected amines. It is imperative to handle this compound as a potentially hazardous substance and adhere to rigorous laboratory safety standards.
I. Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against potential chemical exposure. The following table outlines the recommended PPE for handling 3-Bromo-5-(N-Boc)aminomethylisoxazole.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles / Face Shield | Chemical splash goggles are mandatory at all times. A face shield should be worn when there is a significant risk of splashes.[1] | To protect eyes from contact with the chemical, which could cause serious damage. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed regularly (e.g., every 30-60 minutes).[2] | To prevent skin contact. Thicker gloves generally offer better protection.[2] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and personal clothing. | To minimize skin exposure to the chemical. |
| Respiratory Protection | NIOSH-approved Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[3][4] A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols outside of a fume hood. | To prevent inhalation of potentially harmful dust or vapors. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory. | To protect feet from potential spills. |
II. Operational Plan: Handling, Storage, and Disposal
Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All work with 3-Bromo-5-(N-Boc)aminomethylisoxazole, particularly when handling the solid or preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5]
B. Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.[3]
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid 3-Bromo-5-(N-Boc)aminomethylisoxazole to the solvent to prevent splashing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
C. Storage:
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids. The Boc-protecting group is sensitive to acidic conditions.[6][7]
D. Disposal Plan:
-
Waste Disposal: Dispose of 3-Bromo-5-(N-Boc)aminomethylisoxazole and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations. Do not pour waste down the drain.
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.
III. Emergency Protocols
A. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
B. Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the area and evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Control: For small spills, use absorbent materials like spill pillows or vermiculite to contain the substance.[8]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[5]
IV. Experimental Protocol: General N-Boc Deprotection
The following is a generalized protocol for the acid-catalyzed deprotection of the N-Boc group, a common reaction for compounds like 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the amine.
Materials:
-
3-Bromo-5-(N-Boc)aminomethylisoxazole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure in a certified chemical fume hood.
-
Dissolution: Dissolve the 3-Bromo-5-(N-Boc)aminomethylisoxazole in dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Slowly add an excess of trifluoroacetic acid (TFA) to the solution while stirring. The deprotection reaction often produces gas (carbon dioxide), so ensure the system is not closed.[6][9]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The resulting product may require further purification by techniques such as column chromatography or recrystallization.
Diagrams
References
- 1. fishersci.com [fishersci.com]
- 2. chemkleancorp.com [chemkleancorp.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. jk-sci.com [jk-sci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
